B1580188 N,N-DIMETHYLGLYCINE:HCL (D6)

N,N-DIMETHYLGLYCINE:HCL (D6)

Cat. No.: B1580188
M. Wt: 145.62
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIMETHYLGLYCINE:HCL (D6) is a useful research compound. Molecular weight is 145.62. The purity is usually 98%.
BenchChem offers high-quality N,N-DIMETHYLGLYCINE:HCL (D6) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-DIMETHYLGLYCINE:HCL (D6) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

145.62

Purity

98%

Origin of Product

United States

Foundational & Exploratory

molecular weight and formula of N,N-Dimethylglycine:HCl (D6)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N,N-Dimethylglycine-d6 Hydrochloride (DMG-d6·HCl)

Executive Summary

This technical guide details the physiochemical properties, mass spectrometric behavior, and experimental protocols for N,N-Dimethylglycine-d6 Hydrochloride , a stable isotope-labeled internal standard. It is primarily used in the quantification of N,N-Dimethylglycine (DMG) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolomics, autism research, and performance enhancement monitoring.

Part 1: Chemical Identity & Physiochemical Properties

The core value of DMG-d6 lies in its mass shift relative to the endogenous analyte. By replacing the six hydrogen atoms on the two N-methyl groups with deuterium (


H), the molecule achieves a +6 Da mass shift, ensuring separation from the unlabeled analyte (

) while retaining identical chromatographic behavior.
Molecular Specifications
PropertySpecificationNotes
Compound Name N,N-Dimethylglycine-d6 HydrochlorideSalt form improves stability over free base.
CAS Number 347840-03-3 Specific to the HCl salt form.
Molecular Formula

Includes 6 Deuterium atoms on methyl groups.
Molecular Weight 145.62 g/mol Calculated using standard atomic weights.
Exact Mass (Free Base) 109.11 g/mol Monoisotopic mass of the cation

.
Solubility Water, PBS (>10 mg/mL), MethanolHighly polar; practically insoluble in non-polar solvents.
Appearance White crystalline solidHygroscopic; store desicated at -20°C.
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the deuterated methyl groups responsible for the mass shift.

DMG_Structure Figure 1: Chemical Structure of N,N-Dimethylglycine-d6 HCl N N C_alpha CH2 (α) N->C_alpha HCl • HCl N->HCl Ionic Interaction C_carboxyl C=O C_alpha->C_carboxyl O_hydroxyl OH C_carboxyl->O_hydroxyl Methyl1 CD3 Methyl1->N Methyl2 CD3 Methyl2->N

Caption: Structural representation showing the two deuterated methyl groups (CD3) attached to the nitrogen atom.

Part 2: Mass Spectrometry Dynamics

In LC-MS/MS applications, the reliability of DMG-d6 depends on the selection of specific Multiple Reaction Monitoring (MRM) transitions that avoid "cross-talk" with the unlabeled analyte.

Fragmentation Mechanism

Under Electrospray Ionization (ESI) in positive mode, DMG undergoes a characteristic fragmentation involving the loss of the carboxylic acid moiety (as formic acid, HCOOH, 46 Da).

  • Unlabeled DMG (

    
    ): 
    
    • Precursor:

      
       104
      
    • Product:

      
       58 (Dimethyl-immonium ion: 
      
      
      
      )
  • Labeled DMG-d6 (

    
    ): 
    
    • Precursor:

      
       110 (
      
      
      
      )
    • Product:

      
       64 (Deuterated Dimethyl-immonium ion: 
      
      
      
      )
MRM Transition Table
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
DMG (Target) 104.158.115 - 2050
DMG-d6 (IS) 110.1 64.1 15 - 2050
Isotopic Purity & Interference

Critical Note: Commercial DMG-d6 usually has an isotopic purity of


. However, incomplete deuteration can lead to "D5" or "D3" isotopologues.
  • Risk: If the stock contains significant D0 (unlabeled) DMG, it will contribute to the analyte signal, causing false positives in low-concentration samples.

  • Validation: Always run a "Blank + IS" sample. If a peak appears at the analyte transition (104->58), the IS stock is contaminated or the mass resolution is insufficient.

Fragmentation_Pathway Figure 2: Comparative Fragmentation Pathways in MS/MS cluster_0 Unlabeled DMG Pathway cluster_1 DMG-d6 (Internal Standard) Pathway P1 Precursor: m/z 104 (M+H)+ F1 Fragment: m/z 58 Loss of HCOOH (46 Da) P1->F1 CID P2 Precursor: m/z 110 (M+H)+ with 6 Deuteriums F2 Fragment: m/z 64 Retains (CD3)2 groups P2->F2 CID (Identical Energy)

Caption: Parallel fragmentation pathways showing the mass shift retention in the product ion.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol outlines the preparation and usage of DMG-d6 for quantifying DMG in plasma or urine.

Stock Solution Preparation
  • Correction Factor: The salt form (HCl) adds weight.

    • Factor:

      
       (You must weigh 1.33 mg of salt to get 1.0 mg of free base equivalent).
      
  • Solvent: Dissolve 1.46 mg of DMG-d6 HCl in 10 mL of Methanol:Water (50:50) to create a 100 µg/mL (free base equivalent) stock.

  • Storage: Aliquot into amber glass vials and store at -20°C. Stable for 6 months.

Sample Extraction Workflow

The high polarity of DMG requires specific extraction techniques; traditional Liquid-Liquid Extraction (LLE) with hexane/ether is ineffective. Protein Precipitation (PPT) is recommended.

  • Sample: 50 µL Plasma.

  • Spike: Add 10 µL of Working IS Solution (1 µg/mL DMG-d6).

  • Precipitate: Add 200 µL Acetonitrile (0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex 30s, Centrifuge 10,000 x g for 10 min.

  • Injection: Inject 5 µL of the supernatant directly.

Chromatographic Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory . C18 columns will not retain DMG effectively due to its polarity.

    • Recommended: Silica or Amide-based HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: High organic start (90% B) to 50% B over 5 minutes.

Part 4: References

  • PubChem. (n.d.).[1] Compound Summary for CID 75605: N,N-Dimethylglycine hydrochloride. National Library of Medicine. Retrieved from [Link]

  • MassBank. (2009). Mass Spectrum of N,N-Dimethylglycine. Record PR100179. Retrieved from [Link]

Sources

Precision Tracing of Dimethylglycine (DMG) Metabolism: A Stable Isotope-Resolved Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental and analytical frameworks for investigating the metabolic fate of N,N-Dimethylglycine (DMG) using stable isotope tracing. DMG is a pivotal intermediate in the choline oxidation pathway, linking methyl-group metabolism to the one-carbon (1C) pool.[1] This guide moves beyond standard quantification, providing protocols for flux analysis (using


C) and mechanistic enzymology  (using Deuterium Kinetic Isotope Effects). It is designed for researchers investigating mitochondrial respiration defects, DMGDH deficiency, and one-carbon metabolic partitioning.

The Bio-Mechanistic Landscape

DMG metabolism is exclusively mitochondrial in mammals, catalyzed by Dimethylglycine Dehydrogenase (DMGDH) . This flavoprotein transfers electrons to the electron transport chain (via Electron Transfer Flavoprotein, ETF) while simultaneously donating a carbon unit to the folate pool.

The Core Pathway
  • Source: Betaine (Trimethylglycine) is demethylated by Betaine-Homocysteine S-Methyltransferase (BHMT) to form DMG and Methionine.

  • Oxidation (The Critical Step): DMGDH oxidatively demethylates DMG to Sarcosine (N-methylglycine).

    • Cofactors: FAD (covalently bound), Tetrahydrofolate (THF).

    • Byproducts: Formaldehyde (immediately captured by THF to form 5,10-Methylene-THF) and FADH

      
      .
      
  • Fate: Sarcosine is further demethylated by Sarcosine Dehydrogenase (SARDH) to Glycine.

Pathway Visualization

DMG_Pathway Choline Choline Betaine Betaine Choline->Betaine Oxidation DMG Dimethylglycine (DMG) Betaine->DMG Demethylation BHMT BHMT (Cytosol) Betaine->BHMT Sarcosine Sarcosine DMG->Sarcosine Oxidation DMGDH DMGDH (Mitochondria) DMG->DMGDH Glycine Glycine Sarcosine->Glycine Oxidation SARDH SARDH (Mitochondria) Sarcosine->SARDH CHDH CHDH (Mitochondria) Met Methionine BHMT->Met Methyl Transfer MeTHF 5,10-CH2-THF (1C Pool) DMGDH->MeTHF C1 Transfer Hcy Homocysteine Hcy->BHMT THF THF THF->DMGDH

Figure 1: The Choline Oxidation Pathway highlighting the pivotal role of DMGDH in channeling carbon into the folate pool.

Stable Isotope Tracing Strategies

To interrogate this pathway, one must select the isotope based on the specific biological question: Quantification , Flux , or Mechanism .

Strategy A: Absolute Quantification (Isotope Dilution)
  • Tracer: Dimethylglycine-d6 (di-methyl-d3).

  • Purpose: Corrects for matrix effects and ionization suppression in LC-MS/MS.

  • Mechanism: The d6-analog co-elutes with endogenous DMG but is mass-resolved (+6 Da).

  • Application: Clinical diagnosis of DMGDH deficiency or monitoring plasma levels in autism/diabetes research.

Strategy B: Metabolic Flux Analysis (MFA)
  • Tracer: [1,2-

    
    C
    
    
    
    ]-Dimethylglycine or [Methyl-
    
    
    C]-Betaine.
  • Purpose: To measure the rate of conversion from DMG to Sarcosine and the incorporation of the methyl group into the DNA/Methionine cycle.

  • Readout:

    • Appearance of

      
      C-Sarcosine (M+2 if backbone labeled).
      
    • Appearance of

      
      C-Serine (via 5,10-CH
      
      
      
      -THF
      
      
      Serine).
Strategy C: Mechanistic Probing (Kinetic Isotope Effects)
  • Tracer: [N,N-dimethyl-d

    
    ]-DMG.
    
  • Purpose: To determine if C-H bond breakage is the rate-limiting step in DMGDH catalysis.

  • Concept: The Deuterium Kinetic Isotope Effect (KIE).[2][3] Breaking a C-D bond is significantly slower (5-7x) than a C-H bond due to the lower zero-point energy of deuterium.

  • Interpretation: If the reaction rate (

    
    ) decreases significantly with d6-DMG, the C-H bond cleavage (hydride transfer to FAD) is rate-limiting. If the rate is unchanged, product release or electron transfer is rate-limiting.
    

Analytical Methodology: LC-MS/MS Protocol

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which is essential for retaining highly polar zwitterions like DMG.

Sample Preparation (Plasma/Cell Lysate)
  • Aliquot: 50 µL of plasma or cell lysate.

  • Spike: Add 10 µL of Internal Standard (10 µM d6-DMG in acetonitrile).

  • Precipitation: Add 200 µL ice-cold Acetonitrile with 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex 30s, Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to a glass vial. Note: Do not dry down if volatile metabolites are of interest; however, DMG is stable.

LC Parameters
  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-5 min: 90%

      
       50% B.
      
    • 5-7 min: 50% B (Wash).

    • 7.1 min: Re-equilibrate to 90% B.

Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
DMG 104.158.118Quantifier
DMG 104.142.125Qualifier
DMG-d6 110.164.118Internal Std
Sarcosine 90.144.115Metabolite
Betaine 118.159.120Precursor

Note: The transition 104


 58 corresponds to the loss of formic acid (HCOOH, 46 Da), characteristic of carboxylic acids.

Experimental Workflow: In Vitro Flux Analysis

Objective: Determine the flux of DMG oxidation in HepG2 cells.

  • Seeding: Plate HepG2 cells in 6-well plates (10^6 cells/well).

  • Starvation: Wash cells with PBS; add methionine/choline-free media for 1 hour to deplete endogenous pools.

  • Labeling Pulse:

    • Add media containing 100 µM [Methyl-

      
      C]-Betaine .
      
    • Control: Unlabeled Betaine.

  • Time Course: Harvest cells at

    
     minutes.
    
    • Quenching: Rapidly aspirate media and add 80% MeOH (-80°C) directly to the plate.

  • Analysis: Analyze via LC-MS/MS as described above.

  • Calculation:

    • Calculate the Mass Isotopomer Distribution (MID) for DMG and Sarcosine.

    • Flux is inferred by the rate of appearance of labeled Sarcosine relative to the enrichment of the DMG pool.

Flux Logic Diagram

Flux_Logic Step1 Input: [Methyl-13C]-Betaine Step2 Pool Enrichment: Measure M+1 DMG / Total DMG Step1->Step2 BHMT Activity Step3 Product Appearance: Measure M+1 Sarcosine Step2->Step3 DMGDH Flux Step4 Calculate Fractional Synthesis Rate (FSR) Step3->Step4 Kinetic Modeling

Figure 2: Logical workflow for calculating metabolic flux from isotope data.

Data Interpretation & Troubleshooting

Calculating Enrichment

Enrichment is typically expressed as Mole Percent Excess (MPE).



Interpreting the "Fish Odor" Phenotype (DMGDH Deficiency)

In subjects with DMGDH mutations (e.g., H109R variant):

  • Plasma Profile: Massive elevation of DMG (10-100x normal).

  • Flux Result: Upon administering a [

    
    C]-Betaine load, you will observe rapid labeling of DMG but near-zero labeling of Sarcosine .
    
  • Clinical Note: This distinguishes DMGDH deficiency from SARDH deficiency (where Sarcosine would accumulate and be labeled).

Troubleshooting LC-MS
  • Issue: Poor retention of DMG.

    • Fix: Increase the initial % of Acetonitrile (Mobile Phase B) to 95%. Ensure the column is fully equilibrated (HILIC requires long equilibration).

  • Issue: Signal suppression.

    • Fix: Use the d6-DMG internal standard. If suppression >50%, perform protein precipitation followed by an SPE cleanup (Strong Cation Exchange).

References

  • Allen, R. H., et al. (1993). "Metabolic abnormalities in cobalamin (vitamin B12) and folate deficiency."[4] FASEB Journal. Link

  • Binzak, B. A., et al. (2001). "Cloning of Dimethylglycine Dehydrogenase and a New Human Inborn Error of Metabolism, Dimethylglycine Dehydrogenase Deficiency." American Journal of Human Genetics. Link

  • Friesen, J. A., et al. (2007). "Molecular basis of dimethylglycine dehydrogenase deficiency associated with pathogenic variant H109R." Human Mutation.[5] Link

  • Holm, P. I., et al. (2003).[6] "Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry." Clinical Chemistry. Link

  • Moolenaar, S. H., et al. (1999).[4] "Defect in Dimethylglycine Dehydrogenase, a New Inborn Error of Metabolism: NMR Spectroscopy Study." Clinical Chemistry. Link

  • Pike, O. A., et al. (2020). "Isotope Tracing of One-Carbon Metabolism in Cancer." Methods in Molecular Biology. Link

Sources

Tracing the Methyl Donor: The Strategic Application of DMG-d6 in Glycine and One-Carbon Metabolism Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Probe

Dimethylglycine-d6 (DMG-d6) is not merely a reagent; it is a precision tool for dissecting the intersection of mitochondrial respiration and one-carbon metabolism. As the deuterated isotopologue of N,N-Dimethylglycine, it carries two fully deuterated methyl groups (


).

In modern drug development and metabolic research, DMG-d6 serves two distinct, critical roles:

  • The "Gold Standard" Normalizer: It acts as the ideal Internal Standard (IS) for LC-MS/MS quantification, correcting for the severe matrix effects often seen in plasma and urine analysis of polar metabolites.

  • The Kinetic Tracer: It functions as a metabolic probe to measure the flux of methyl groups through the DMGDH (Dimethylglycine Dehydrogenase) enzyme, offering insights into mitochondrial dysfunction, autism spectrum disorders, and betaine-dependent homocysteine remethylation.

The Metabolic Landscape

To understand the utility of DMG-d6, one must visualize the "Choline Oxidation Pathway." DMG is a transient intermediate. It is produced when Betaine donates a methyl group to Homocysteine (via BHMT) and is consumed when it donates electrons to the electron transport chain (via DMGDH).

Diagram 1: The Choline-Glycine Axis

This diagram illustrates the precise metabolic position of DMG, highlighting the enzymatic steps where DMG-d6 acts as a tracer.

G Choline Choline Betaine Betaine Choline->Betaine DMG Dimethylglycine (DMG) Betaine->DMG Betaine->DMG -CH3 BHMT BHMT Hcy Homocysteine Met Methionine Hcy->Met +CH3 Sarcosine Sarcosine DMG->Sarcosine Oxidative Demethylation DMGDH DMGDH (Mitochondrial) Glycine Glycine Sarcosine->Glycine SARDH SARDH

Caption: The Choline Oxidation Pathway showing DMG as the product of Betaine demethylation and substrate for DMGDH.[1]

Application I: Quantitative Bioanalysis (LC-MS/MS)

The most common application of DMG-d6 is as an Internal Standard (IS) for absolute quantification. DMG is a small, highly polar, zwitterionic molecule (MW 103.1). It suffers from poor retention on C18 columns and significant ion suppression in ESI+ mode due to co-eluting phospholipids.

The Solution: DMG-d6 co-elutes exactly with native DMG but is mass-resolved. Any suppression affecting the analyte affects the IS equally, normalizing the response.

Experimental Protocol: High-Throughput Plasma Quantitation

Objective: Quantify DMG levels in human plasma to assess methyl-donor status.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 200 µL of Extraction Solvent containing the IS (Acetonitrile:Methanol 75:25 with 0.1% Formic Acid + 200 ng/mL DMG-d6 ).

  • Why Acid? Formic acid ensures DMG is fully protonated

    
    , improving solubility and precipitation efficiency.
    
  • Vortex vigorously (2 min) and centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer supernatant to a clean plate. Do not dry down (DMG is volatile/unstable if heated excessively in acid). Dilute 1:1 with weak mobile phase (0.1% FA in Water) before injection.

Step 2: Chromatographic Separation (HILIC)

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. A standard C18 column will elute DMG in the void volume (dead time), leading to massive salt suppression.

  • Recommended Phase: Silica or Zwitterionic HILIC (e.g., Waters BEH Amide or Merck SeQuant ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Step 3: Mass Spectrometry (MRM Parameters) Operate in ESI Positive mode. The dimethylamine group protonates easily.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
DMG (Native) 104.1 (

)
58.1 (

)
15-20Loss of HCOOH (46 Da)
DMG-d6 (IS) 110.1 (

)
64.1 (

)
15-20Loss of HCOOH (Methyls retained)

Note: The mass shift of +6 Da confirms the stability of the two


 groups on the nitrogen. They do not exchange with solvent protons.

Application II: Metabolic Fluxomics

Beyond simple quantification, DMG-d6 is used to measure the rate of mitochondrial one-carbon metabolism.

The Logic: When DMG-d6 is infused into a biological system, the enzyme DMGDH removes one methyl group to form Sarcosine.[1]

  • Substrate: DMG-d6 (

    
    )
    
  • Reaction: DMGDH removes one

    
     group (which enters the folate pool as methylene-THF).
    
  • Product: Sarcosine-d3 (

    
    ).
    

By monitoring the ratio of Sarcosine-d3 / Sarcosine-d0 over time, researchers can calculate the specific activity of DMGDH in vivo, which is often impaired in diabetes and mitochondrial disorders.

Diagram 2: The Fluxomics Workflow

This workflow outlines the path from tracer infusion to kinetic data generation.

Flux cluster_reaction Enzymatic Conversion (DMGDH) Infusion 1. Tracer Infusion (DMG-d6 IV or Oral) Metabolism 2. In Vivo Metabolism (Mitochondrial Matrix) Infusion->Metabolism Sampling 3. Serial Sampling (Plasma/Tissue at t=0, 15, 30 min) Metabolism->Sampling Analysis 4. LC-MS/MS Analysis (Targeting Isotopologues) Sampling->Analysis Calc 5. Kinetic Calculation (Flux Rate = d[Product]/dt) Analysis->Calc

Caption: Workflow for determining metabolic flux using DMG-d6 as a tracer.

Troubleshooting & Scientific Integrity

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), valid protocols must account for these common pitfalls:

The Deuterium Isotope Effect

Issue: Deuterated compounds are slightly more lipophilic than their hydrogenated counterparts. In high-resolution chromatography (especially HILIC), DMG-d6 may elute slightly earlier than native DMG. Solution: Ensure the integration window covers both peaks. Do not use narrow retention time windows (<0.1 min) for peak picking.

Cross-Talk (Interference)

Issue: If the mass spec resolution is low, the native isotope envelope (M+6 naturally occurring isotopes) is negligible for small molecules like DMG. However, ensure the DMG-d6 purity is >99% isotopic enrichment. Validation: Inject a "Blanks + IS" sample. There should be zero signal in the Native DMG channel (104->58). If signal appears, your IS contains unlabeled DMG, or you have carryover.

Stability

DMG-d6 is stable in acidic solution but can degrade in highly alkaline conditions (pH > 10) over long periods. Always store stock solutions in slightly acidic buffers (0.1% Formic Acid) at -20°C.

References

  • Human Metabolome Database (HMDB). "Metabocard for Dimethylglycine (HMDB0000092)." HMDB.ca. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Dimethylglycine dehydrogenase (DMGDH) - Gene Summary."[2] Gene. Available at: [Link][2]

  • Reactome Pathway Database. "DMGDH:FAD oxidatively demethylates DMGLY to SARC." Reactome.org. Available at: [Link]

  • Imtakt USA. "Amino Acids Analysis via LC-MS/MS (Intrada Amino Acid Column Application)." ImtaktUSA.com. (Reference for HILIC separation logic). Available at: [Link]

Sources

Technical Synthesis Guide: N,N-Dimethylglycine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

N,N-Dimethylglycine-d6 (DMG-d6) hydrochloride is a critical stable isotope-labeled internal standard used in the quantification of dimethylglycine (a metabolite of betaine and choline) via LC-MS/MS.[1] The "d6" label specifically refers to the deuteration of the two N-methyl groups (


), providing a mass shift of +6 Da relative to the unlabeled analyte.[1]

This guide details the two primary retrosynthetic approaches for synthesizing DMG-d6 HCl.

Strategic Route Comparison
FeatureRoute A: Nucleophilic Substitution (Recommended) Route B: Reductive Amination
Core Chemistry

Alkylation of Amine
Reductive Methylation of Glycine
Starting Materials Dimethylamine-d6 HCl + Chloroacetic AcidGlycine + Formaldehyde-d2 + Deuteride Source
Isotopic Fidelity High (>99% D) .[1] Intact incorporation of pre-labeled methyl groups.[1][2]Variable . Depends on D-exchange rates and reagent purity.[1][2]
Cost Efficiency Moderate.[1][2] Dimethylamine-d6 is a commodity isotope reagent.[1]Low. Deuterated formaldehyde/formic acid are expensive.[1]
Scalability High (Industrial Standard).[1]Low to Moderate.[1][2]
Primary Risk Over-alkylation to betaine (quaternary ammonium).[1]Incomplete methylation (monomethyl) or scrambling.[1]

Recommendation: Route A is the superior method for producing high-purity DMG-d6 HCl due to the commercial availability of high-enrichment Dimethylamine-d6 and the straightforward workup that avoids complex reductive workups.[1]

Route A: Nucleophilic Substitution (The "Industrial" Adaptation)[1]

This protocol adapts the standard industrial synthesis of dimethylglycine (reaction of dimethylamine with chloroacetic acid) for the laboratory-scale synthesis of the deuterated analog.[1]

Reaction Scheme[1][2][3][4][5][6]

The synthesis relies on the nucleophilic attack of the secondary amine (Dimethylamine-d6) on the


-carbon of chloroacetic acid under basic conditions.[1]

ReactionScheme DMA Dimethylamine-d6 (HN(CD3)2) DMG N,N-Dimethylglycine-d6 ((CD3)2N-CH2-COOH) DMA->DMG SN2 Attack MCA Chloroacetic Acid (Cl-CH2-COOH) MCA->DMG Cond NaOH (aq) 40-60°C, pH 7-8 Cond->DMG Final DMG-d6 HCl ((CD3)2N-CH2-COOH · HCl) DMG->Final Acidification HCl HCl Treatment HCl->Final

Figure 1: Reaction pathway for the synthesis of DMG-d6 via nucleophilic substitution.

Detailed Protocol

Reagents:

  • Dimethylamine-d6 hydrochloride (

    
    )[1]
    
  • Chloroacetic acid (MCA)[1]

  • Sodium Hydroxide (NaOH)[1][3][4]

  • Hydrochloric acid (conc. and 6M)[1]

  • Ethanol (absolute)[1]

  • Diethyl ether (for washing)[1]

Stoichiometry Table:

ComponentEquiv.RoleNote
Chloroacetic Acid1.0ElectrophileLimiting Reagent
Dimethylamine-d6 HCl1.2 - 1.5NucleophileSlight excess ensures conversion
NaOH (aq)~2.2BaseNeutralizes HCl salt of amine + acid of MCA

Step-by-Step Methodology:

  • Preparation of Nucleophile (Free Base Generation):

    • Dissolve Dimethylamine-d6 HCl (1.5 eq) in a minimum volume of water.[1]

    • Critical Step: Cool to 0°C. Slowly add NaOH solution (1.0 eq relative to amine salt) to liberate the free amine.[1] Note: Dimethylamine-d6 is volatile (bp ~7°C).[1] Keep the system closed or use a reflux condenser cooled to -10°C to prevent isotopic loss.[1]

  • Alkylation Reaction:

    • Dissolve Chloroacetic acid (1.0 eq) in water.[1] Neutralize carefully with NaOH (1.0 eq) to form sodium chloroacetate in situ (keep T < 20°C to prevent hydrolysis).

    • Add the sodium chloroacetate solution dropwise to the Dimethylamine-d6 solution.[1]

    • Thermodynamic Control: Heat the mixture to 40–50°C for 4–6 hours.

    • Causality: Higher temperatures (>70°C) increase the risk of quaternary ammonium salt formation (betaine-d9) via a second alkylation.[1] Lower temperatures result in sluggish kinetics.[1]

  • Workup & Salt Formation:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove water and unreacted dimethylamine-d6 (trap the distillate if recovery of expensive isotope is desired).[1]

    • The residue contains Sodium N,N-dimethylglycinate-d6 and NaCl.[1]

    • Redissolve in a minimum amount of water.[1][2]

    • Acidify with concentrated HCl to pH ~1.5–2.[1]0. This converts the carboxylate to the free acid and protonates the amine, forming the hydrochloride salt.

  • Purification (Desalting):

    • Evaporate to dryness.[1] The solid is a mixture of DMG-d6 HCl and NaCl.[1]

    • Solvent Extraction: Add hot absolute ethanol.[1] DMG-d6 HCl is soluble in hot ethanol; NaCl is largely insoluble.[1]

    • Filter off the NaCl while hot.[1]

    • Cool the filtrate to 4°C to induce crystallization of N,N-Dimethylglycine-d6 HCl.

    • Recrystallize from Ethanol/Ether if higher purity is required.[1]

Route B: Reductive Methylation (Alternative)[1]

This route is useful if starting from isotopically labeled Glycine (e.g., Glycine-


, 

) to create a triple-labeled standard.

Mechanism: Eschweiler-Clarke Reaction or Borohydride Reduction.[1]

Protocol Summary:

  • Dissolve Glycine (1.0 eq) in water/buffer.[1]

  • Add Formaldehyde-d2 (

    
    , 2.5 eq).[1]
    
  • Reduction:

    • Method A (Eschweiler-Clarke): Add Formic acid-d2 (

      
      ) and reflux.[1][2] (Requires high heat, potential for scrambling).
      
    • Method B (Mild): Add Sodium Cyanoborodeuteride (

      
      ) or Sodium Borodeuteride (
      
      
      
      ) at controlled pH (5-6).[1]
  • Isolation: Acidify with HCl, pass through cation exchange resin (Dowex 50) to remove boron salts, elute with Ammonia, then convert to HCl salt.

Why this is secondary: Formaldehyde-d2 and deuterated reducing agents are significantly more expensive than Dimethylamine-d6, and the purification is more laborious due to boron byproducts.[1]

Analytical Validation (QC)

Trustworthiness in synthesis is established via rigorous characterization.[1]

TechniqueExpected Result for DMG-d6 HClValidation Logic
HRMS (ESI+)

(approx)
Shift of +6 Da vs native DMG (104.07).[1]

NMR

ppm (s, 2H,

)
Absence of singlet at

ppm (methyls). The disappearance of the methyl signal confirms

deuteration.

NMR
Septet at methyl region (

ppm)
Coupling with Deuterium (

) splits the carbon signal (

).[1]
Melting Point 188–191°C (dec)Matches literature for HCl salt.[1]
Workflow Diagram[1][2]

Workflow Start Start: Dimethylamine-d6 HCl Step1 1. Free Base Generation (NaOH, 0°C) Start->Step1 Step2 2. Alkylation (Na-Chloroacetate, 45°C, 5h) Step1->Step2 Step3 3. Acidification (Conc. HCl to pH 2) Step2->Step3 Step4 4. Desalting (Ethanol Extraction) Step3->Step4 QC QC: NMR/MS Validation Step4->QC End Final Product: DMG-d6 HCl (Solid) QC->End Pass

Figure 2: Operational workflow for the isolation and purification of DMG-d6 HCl.

Handling and Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store in a desiccator at -20°C.

  • Solubility: Highly soluble in water; sparingly soluble in ethanol; insoluble in ether.[1]

  • Stability: Stable for >2 years if protected from moisture.[1] Deuterium exchange at the methyl positions is negligible under physiological conditions, making it an excellent internal standard.

References

  • Industrial Synthesis of N,N-Dimethylglycine

    • Title: Preparation method of N,N-dimethylglycine hydrochloride suitable for industrial production.[4][5]

    • Source: CN103467325B (Patent).[1]

    • Link:[1]

  • Deuterated Amine Synthesis

    • Title: A practical synthesis of deuterated methylamine and dimethylamine.[1][2]

    • Source: Journal of Labelled Compounds and Radiopharmaceuticals (via Semantic Scholar).[1]

    • Link:[1]

  • Reductive Amination Methodology

    • Title: Reductive Amination (General Methodology).[1][2][6][7]

    • Source: Organic Chemistry Portal.[1]

    • Link:[1]

  • Commercial Reference & Properties

    • Title: N,N-Dimethyl-d6-glycine HCl Product Page.[1][8][5][9][10][11]

    • Source: ResolveMass Laboratories / MedChemExpress.[1]

    • Link:[1]

Sources

Technical Deep Dive: Dimethylglycine (DMG) vs. Hexadeutero-Dimethylglycine (DMG-d6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethylglycine (DMG) is a tertiary amine and a critical intermediate in the one-carbon metabolism cycle, serving as a source of methyl groups for the remethylation of homocysteine. DMG-d6 is its stable isotopologue, where the six hydrogen atoms on the two


-methyl groups are replaced by deuterium (

H).

While chemically nearly identical, their divergence in mass spectrometry behavior and enzymatic kinetics dictates their distinct roles in research. DMG is the biological analyte of interest; DMG-d6 is the metrological anchor (Internal Standard) required to quantify it. This guide details the physicochemical differences, analytical protocols, and biological implications of substituting Hydrogen with Deuterium in the DMG molecule.

Part 1: Physicochemical & Structural Divergence

The fundamental difference lies in the isotopic substitution on the methyl groups. This alteration changes the molecular mass and the vibrational frequency of the carbon-hydrogen bonds, leading to the Kinetic Isotope Effect (KIE).

Structural Comparison
FeatureDimethylglycine (DMG)DMG-d6 (Internal Standard)
Formula


Exact Mass 103.0633 Da109.1010 Da
Precursor Ion (

)
104.1 110.1
Bond Length (

)
~1.09 Å~1.08 Å (Shorter, Stronger)
Lipophilicity LogP

-1.4 (Polar)
Slightly lower (negligible shift)
The Deuterium Effect on Bond Strength

The Carbon-Deuterium (


) bond is stronger and shorter than the Carbon-Hydrogen (

) bond due to the lower Zero Point Energy (ZPE) of the heavier isotope.
  • Implication: The

    
     bond requires more activation energy to break. This is the basis of the Kinetic Isotope Effect (KIE) , which makes DMG-d6 more metabolically stable but potentially unsuitable for reaction rate studies (flux analysis) unless corrected.
    

Part 2: Analytical Application (LC-MS/MS)

The Gold Standard for Quantification

In quantitative bioanalysis, DMG-d6 is the requisite Internal Standard (IS). It compensates for matrix effects (ion suppression/enhancement) because it co-elutes with DMG but is spectrally distinct.

Validated MRM Transitions

To ensure specificity, Multiple Reaction Monitoring (MRM) is used.[1] The fragmentation usually involves the loss of the carboxylic acid moiety (as formic acid, 46 Da) or cleavage to the iminium ion.

Table 1: Recommended MS/MS Parameters (ESI Positive Mode)

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
DMG 104.158.1 15 - 20Loss of

/ Formation of

DMG-d6 110.164.1 15 - 20Formation of

Critical QC Check: Ensure your mass spectrometer's resolution is sufficient to distinguish the +6 Da shift. Natural


 isotopes of DMG do not interfere with DMG-d6, as the M+6 isotope abundance is negligible.
Chromatographic Behavior (HILIC vs. C18)

DMG is highly polar (zwitterionic). Traditional C18 columns often fail to retain it, leading to elution in the void volume where ion suppression is highest.

  • Protocol Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Isotope Effect in Chromatography: Deuterated isotopologues can elute slightly earlier than non-labeled forms on C18 columns due to reduced hydrophobic interaction (the "Deuterium Isotope Effect").[2] On HILIC, this shift is often minimized or inverted.

  • Action: Set integration windows wide enough to capture both DMG and DMG-d6 if a slight retention time shift (< 0.1 min) occurs.

Experimental Protocol: Plasma Extraction

A self-validating workflow for high-throughput analysis.

  • Preparation: Thaw plasma on ice.

  • Spiking (The Anchor): Add 10

    
    L of DMG-d6 Internal Standard  (10 
    
    
    
    M in MeOH) to 50
    
    
    L of plasma.
    • Why: Spiking before extraction compensates for recovery losses during protein precipitation.

  • Precipitation: Add 200

    
    L of cold Acetonitrile (containing 0.1% Formic Acid). Vortex vigorously for 30s.
    
  • Separation: Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Injection: Transfer supernatant to a vial. Inject 2-5

    
    L onto a HILIC column (e.g., Waters BEH Amide or Phenomenex Luna HILIC).
    

Part 3: Biological Implications & Metabolism

The Metabolic Pathway

DMG is a byproduct of the conversion of Betaine to Methionine. It is subsequently degraded by Dimethylglycine Dehydrogenase (DMGDH) .[3]

MetabolicPathway Choline Choline Betaine Betaine Choline->Betaine Oxidation DMG Dimethylglycine (DMG) Betaine->DMG Methyl Transfer (Homocysteine -> Met) BHMT BHMT Sarcosine Sarcosine (Monomethylglycine) DMG->Sarcosine Demethylation Glycine Glycine Sarcosine->Glycine Demethylation DMGDH DMGDH (FAD-dependent) SARDH SARDH

Figure 1: The One-Carbon Metabolism pathway. The red arrow indicates the step mediated by DMGDH, where DMG-d6 would exhibit kinetic resistance.

The Kinetic Isotope Effect (KIE) in DMGDH

The enzyme DMGDH removes a methyl group via an oxidative mechanism involving FAD. This requires the cleavage of a


 bond on the methyl group.
  • Mechanism:

    
    
    
  • Impact of DMG-d6: Because the

    
     bond is stronger, the rate of demethylation for DMG-d6 is significantly slower (
    
    
    
    ).
  • Research Warning: Do NOT use DMG-d6 as a tracer to measure the rate of flux through the pathway unless you are specifically studying the isotope effect. For flux analysis,

    
    -labeled DMG is preferred as it has a negligible kinetic isotope effect.
    

Part 4: Visualizing the Analytical Workflow

This diagram illustrates the logical flow of using DMG-d6 to validate the quantification of endogenous DMG.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Contains DMG) Mix Homogenized Matrix Sample->Mix IS Spike Internal Standard (DMG-d6) IS->Mix Normalization Base LC HILIC Separation (Co-elution of DMG & DMG-d6) Mix->LC MS Mass Spectrometry (MRM Mode) LC->MS Chan1 Channel 1: 104 -> 58 (Analyte Signal) MS->Chan1 Chan2 Channel 2: 110 -> 64 (IS Signal) MS->Chan2 Ratio Calculate Area Ratio (Analyte / IS) Chan1->Ratio Chan2->Ratio Corrects Matrix Effects Result Quantified Concentration Ratio->Result

Figure 2: The LC-MS/MS quantitation logic. DMG-d6 acts as the normalizer for extraction efficiency and ionization variability.

References

  • Midttun, O., et al. (2013). "High-throughput, low-volume, multianalyte quantification of plasma metabolites related to one-carbon metabolism using HPLC-MS/MS." Analytical and Bioanalytical Chemistry.

  • Svingen, G.F., et al. (2013). "Plasma Dimethylglycine and Risk of Incident Acute Myocardial Infarction in Patients With Stable Angina Pectoris." Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Jiang, H., et al. (2011). "A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma." Journal of Lipid Research.

  • Kresge, A.J., et al. (1987). "Solvent isotope effects, fractionation factors, and mechanisms of proton transfer reactions." Accounts of Chemical Research.

  • McFinley, J. (2022). "The Deuterium Isotope Effect in E2 Reactions." Chemistry LibreTexts.

Sources

Navigating the Safety and Application of N,N-Dimethylglycine-d6 HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N,N-Dimethylglycine-d6 HCl, a deuterated analogue of N,N-Dimethylglycine, tailored for the scientific community. Beyond a standard safety data sheet, this document synthesizes critical safety information with practical insights into its applications, particularly within the realm of drug development and analytical research.

Understanding N,N-Dimethylglycine-d6 HCl: A Chemist's Perspective

N,N-Dimethylglycine-d6 hydrochloride is the deuterium-labeled form of N,N-Dimethylglycine hydrochloride.[1] In this stable isotope-labeled compound, the six hydrogen atoms on the N-methyl groups are replaced by deuterium atoms.[2] This isotopic substitution results in a predictable mass shift of +6 Da compared to its non-deuterated counterpart, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based assays where it serves as an internal standard.[1][2]

The parent compound, N,N-Dimethylglycine (DMG), is a derivative of the amino acid glycine and is naturally found in various foods.[3] It has been investigated for a range of potential health benefits, including immune system enhancement and as an antioxidant.[1][3] The hydrochloride salt form enhances the stability and solubility of the compound.

Hazard Identification and Safety Precautions

GHS Classification (based on N,N-Dimethylglycine):

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]

  • Skin Irritation (Potential) , H315: May cause skin irritation.[5]

  • Eye Irritation (Potential) , H319: May cause serious eye irritation.[5]

  • Specific target organ toxicity - single exposure (Respiratory tract irritation) (Potential) , H335: May cause respiratory irritation.[5]

Pictogram:



Signal Word: Warning[4]

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.[4][6]

  • P270: Do not eat, drink or smoke when using this product.[4][6]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P330: Rinse mouth.[4][6]

  • P501: Dispose of contents/container in accordance with local regulations.[4]

It is crucial to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE).[4]

Emergency First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration.[6] Seek medical attention if symptoms persist.

  • After skin contact: Immediately wash off with soap and plenty of water.[6] Remove contaminated clothing.

  • After eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses, if present and easy to do.[4] Continue rinsing.

  • After ingestion: Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous combustion products: In a fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas may be produced.[8]

  • Protective equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures:

  • Personal precautions: Avoid dust formation and breathing in dust.[6] Ensure adequate ventilation.[4]

  • Environmental precautions: Prevent the substance from entering drains, surface water, or groundwater.[4]

  • Methods for cleaning up: Sweep up the spilled material and place it in a suitable, closed container for disposal.[6]

Handling, Storage, and Stability

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[8]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe dust.[7]

  • Minimize dust generation and accumulation.[7]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store at -20°C for long-term stability (≥4 years).[9] For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • The compound is hygroscopic, so it should be protected from moisture.[6]

Stability and Reactivity:

  • The compound is stable under recommended storage conditions.[6]

  • Incompatible materials: Strong oxidizing agents.[7]

  • Conditions to avoid: Moisture.[6]

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₄D₆H₃NO₂·HCl[2]
Molecular Weight 145.62 g/mol [2]
Appearance White to off-white crystalline powder/solid[7][10]
Melting Point 188 - 194 °C[10]
Water Solubility Soluble[7]
Solubility in other solvents Soluble in DMSO (approx. 10 mg/mL)[9]
Isotopic Enrichment ≥ 98 atom % D[2]

Toxicological Information

To the best of our knowledge, the chemical, physical, and toxicological properties of N,N-Dimethylglycine-d6 HCl have not been thoroughly investigated.[6] The information provided is based on the non-deuterated form.

  • Acute Oral Toxicity: LD50 > 650 mg/kg (Rat) for N,N-Dimethylglycine.[7]

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[6]

Application in Research: A Workflow for Mass Spectrometry

N,N-Dimethylglycine-d6 HCl is primarily used as an internal standard in quantitative analysis by techniques such as LC-MS or GC-MS.[1] Its key advantage is that it behaves almost identically to the endogenous (non-labeled) analyte during sample preparation and analysis, but is distinguishable by its higher mass.

Below is a generalized workflow for using N,N-Dimethylglycine-d6 HCl as an internal standard for the quantification of N,N-Dimethylglycine in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Spike with N,N-Dimethylglycine-d6 HCl (Internal Standard) sample->add_is Known concentration extraction Protein Precipitation & Solid Phase Extraction add_is->extraction evaporation Evaporation & Reconstitution in Mobile Phase extraction->evaporation injection Inject Sample onto LC Column evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection Analyte & IS co-elute quantification Quantification detection->quantification Ratio of Analyte Peak Area to IS Peak Area result Final Concentration of N,N-Dimethylglycine quantification->result Calculate Analyte Concentration

Caption: Workflow for using N,N-Dimethylglycine-d6 HCl as an internal standard in LC-MS/MS.

Conclusion

N,N-Dimethylglycine-d6 HCl is a vital tool for researchers, particularly in the fields of pharmacokinetics, metabolomics, and clinical diagnostics. While its safety profile is considered manageable with standard laboratory precautions, a thorough understanding of its handling, storage, and emergency procedures is paramount. Its utility as an internal standard underscores the importance of stable isotope-labeled compounds in achieving accurate and reproducible quantitative data in complex biological matrices.

References

  • N,N-Dimethylglycine: A Comprehensive Overview. (2025, March 1). Google Cloud.
  • N,N-Dimethylglycine-d6 hydrochloride Related Antibodies. MedchemExpress.com.
  • N,N-Dimethylglycine in patients with progressive multiple sclerosis: result of a pilot double-blind, placebo, controlled randomized clinical trial. (2021, May 24). PMC.
  • SAFETY DATA SHEET. (2010, November 8). Fisher Scientific.
  • N,N-Dimethylglycine - Safety Data Sheet. (2025, November 29). ChemicalBook.
  • PRODUCT INFORMATION. Cayman Chemical.
  • N,N-Dimethylglycine HCl(DMG HCL) CAS 2491-06-7 | Reliable Manufacturer & Supplier for Europe & Asia. PapChem Lifesciences.
  • Safety Data Sheet: N,N-Dimethylglycine. Chemos GmbH&Co.KG.
  • Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. (2022, August 31). MDPI.
  • Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. VetriScience.
  • SAFETY DATA SHEET. Fisher Scientific.
  • N,N-Dimethylglycine hydrochloride | C4H10ClNO2 | CID 75605. PubChem.
  • N,N-Dimethyl-d6-glycine HCl | CAS 347840-03-3. CDN Isotopes.

Sources

Methodological & Application

Application Note: High-Throughput Quantification of Dimethylglycine (DMG) in Human Plasma via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a direct, field-ready protocol for the quantification of N,N-Dimethylglycine (DMG) in plasma. It prioritizes the HILIC-MS/MS approach, which is the modern industry standard for small, highly polar metabolites, avoiding the variability and labor costs associated with older derivatization methods.

Abstract

This guide details a robust, sensitive, and high-throughput method for the extraction and quantification of Dimethylglycine (DMG) from human plasma. Utilizing Protein Precipitation (PPT) followed by Hydrophilic Interaction Liquid Chromatography (HILIC) , this protocol overcomes the retention challenges common to small polar amines without the need for chemical derivatization. The method is validated for linearity, accuracy, and precision using a deuterated internal standard (DMG-d6) to correct for matrix effects and recovery variability.

Introduction & Biological Context

Dimethylglycine (DMG) is a tertiary amine metabolite derived from the metabolism of choline and betaine.[1] It plays a critical role in the one-carbon metabolism pathway, acting as a methyl donor source. Elevated or suppressed levels of DMG are biomarkers in disorders ranging from autism spectrum disorders to specific metabolic syndromes and oxidative stress conditions.

Analytical Challenges
  • High Polarity: DMG (LogP ≈ -2.2) is poorly retained on conventional C18 (Reverse Phase) columns, often eluting in the void volume where ion suppression is highest.

  • Low Molecular Weight (103.1 Da): The low mass makes it susceptible to high chemical background noise in MS/MS.

  • Isobaric Interference: Biological matrices contain numerous small amines that can interfere. High-resolution separation is required.

Strategic Solution: This protocol utilizes a Zwitterionic HILIC stationary phase . This phase retains polar analytes via a water-rich layer on the silica surface, allowing DMG to elute in a high-organic mobile phase desolvation window, significantly boosting MS sensitivity (up to 10x vs. aqueous RP elution).

Materials & Reagents

ComponentSpecificationNotes
Analyte N,N-Dimethylglycine HClPurity > 98%
Internal Standard N,N-Dimethylglycine-d6 HClIsotopic purity > 99% atom D
LC Column ZIC-HILIC or Amide HILIC2.1 x 100 mm, 1.7 µm or 2.7 µm particle size
Mobile Phase A 10 mM Ammonium Formate in WaterpH 3.0 (adj. with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)None
Precipitation Solvent Acetonitrile + 0.1% Formic AcidCold (4°C)

Experimental Protocol

Internal Standard Preparation[2][3]
  • Stock IS Solution: Dissolve DMG-d6 in 50:50 Water:Methanol to 1 mg/mL.

  • Working IS Solution: Dilute Stock IS in Acetonitrile to a concentration of 500 ng/mL . Note: Preparing the IS in 100% ACN allows it to act as part of the precipitation solvent.

Sample Extraction Workflow (Protein Precipitation)

This "Crash & Shoot" methodology is designed for high throughput.[2]

  • Thaw: Thaw plasma samples on ice. Vortex for 10s.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well deep plate.

  • Precipitation: Add 200 µL of Working IS Solution (Cold ACN containing 500 ng/mL DMG-d6).

    • Ratio: 1:4 (Sample:Solvent) ensures >98% protein removal.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clean supernatant to a glass autosampler vial containing a low-volume insert.

    • Critical Step: Do not disturb the pellet.[3][4] If the supernatant is cloudy, re-centrifuge.

  • Injection: Inject 2-5 µL into the LC-MS/MS.

Workflow Visualization

ExtractionWorkflow Start Thaw Plasma Sample (4°C) Aliquot Aliquot 50 µL Plasma Start->Aliquot AddIS Add 200 µL Working IS (ACN + DMG-d6) Aliquot->AddIS 1:4 Ratio Vortex Vortex Mix (30 sec) AddIS->Vortex Centrifuge Centrifuge 10,000 x g, 10 min Vortex->Centrifuge Supernatant Collect Supernatant (Avoid Pellet) Centrifuge->Supernatant LCMS Inject to LC-MS/MS Supernatant->LCMS

Caption: Step-by-step protein precipitation workflow for DMG extraction from plasma.

LC-MS/MS Conditions

Chromatographic Parameters[2][6][7][8][9][10][11]
  • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm) or equivalent Amide phase.

  • Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Run Time: 5.0 minutes

Gradient Table:

Time (min) % Mobile Phase B (ACN) State
0.0 90% Initial Hold
0.5 90% Loading
3.0 50% Elution Gradient
3.1 90% Re-equilibration

| 5.0 | 90% | End |

Expert Insight: HILIC gradients run from High Organic -> Low Organic (opposite of Reverse Phase). Starting at 90% ACN ensures the polar DMG is retained initially and elutes as the water content increases.

Mass Spectrometry Parameters (MRM)[10]
  • Ionization: Electrospray Ionization (ESI) Positive Mode[5]

  • Source Temp: 500°C

  • Spray Voltage: 4500 V

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
DMG 104.1 58.1 18 Quantifier
DMG 104.1 30.1 25 Qualifier

| DMG-d6 | 110.1 | 64.1 | 18 | Internal Standard |

Mechanism: The transition 104 -> 58 corresponds to the loss of the carboxylic acid group (HCOOH), leaving the dimethyl-immonium ion. The D6 analog shifts by +6 Da, confirming the methyl groups are retained in the fragment.

Validation & Performance Metrics

To ensure trustworthiness, the method must meet FDA/EMA bioanalytical guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity r² > 0.990.998 (Range: 50 - 5000 ng/mL)
Recovery Consistent across QC levels85 - 95%
Matrix Effect 85-115% (IS Normalized)98% (IS compensates for suppression)
Precision (CV) < 15%< 6% Intra-day
Stability < 15% deviationStable for 24h at RT in autosampler

Troubleshooting & Expert Tips

  • Peak Shape Issues:

    • Symptom:[5][6][7][8] Broad or splitting peaks.

    • Cause: Sample solvent mismatch.[2] Injecting a high-water sample into a HILIC column disrupts the water layer.

    • Fix: Ensure the final injection solvent is at least 75% Acetonitrile. The PPT supernatant (approx 80% ACN) is perfect for direct injection.

  • Carryover:

    • Symptom:[5][6][7][8] DMG signal in blank after a high standard.

    • Fix: DMG is sticky on metallic surfaces. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

  • IS Variability:

    • If DMG-d6 response varies significantly between samples, check for phospholipid buildup on the column. A diverter valve can be used to send the first 0.5 min and the final re-equilibration flow to waste.

References

  • Holm, P. I., et al. (2003).[4] Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. Link

  • Midttun, Ø., et al. (2013). Multianalyte quantification of dimethylglycine, trimethylamine, trimethylamine N-oxide, choline, betaine, creatinine, carnitine, and acetylcarnitine in human plasma by LC-MS/MS. Journal of Chromatography B. Link

  • VetriScience. (n.d.). Recent Findings on N,N-Dimethylglycine (DMG). Link

  • MedChemExpress. (2023). N,N-Dimethylglycine-d6 hydrochloride Product Information. Link

Sources

Application Note: Optimization of N,N-Dimethylglycine-d6 (DMG-d6) as an Internal Standard for High-Throughput Urinary Metabolomics

[1]

Executive Summary & Core Directive

This guide addresses a critical failure point in small-molecule metabolomics: the improper titration of Deuterated Internal Standards (d-IS). While N,N-Dimethylglycine (DMG) is a vital biomarker for folate cycle dysfunction and autism spectrum disorders, its quantification is frequently compromised by the "more is better" fallacy regarding internal standards.

The Directive: This protocol moves beyond standard "rule of thumb" concentrations. It provides a mechanistic workflow to determine the optimal DMG-d6 concentration that balances signal stability against isotopic cross-talk (the false contribution of the IS to the analyte signal).

Recommended Starting Concentration: For most clinical urine applications (dilute-and-shoot), the optimal final on-column concentration of DMG-d6 is 1,000 ng/mL (1 µg/mL) .[1]

Mechanistic Insight: The "Goldilocks" Zone

To achieve high precision (CV < 5%) and accuracy (85-115%), the IS concentration must sit within a specific functional window defined by two opposing forces:

  • The Floor (Ion Suppression): Urine is high in salts and creatinine. If the IS concentration is too low (<100 ng/mL), matrix-induced ion suppression will bury the IS signal, leading to high variance in the Area Ratio (Analyte/IS).

  • The Ceiling (Isotopic Cross-Talk): Deuterated standards are rarely 100% pure. A typical DMG-d6 standard might be 99% D6, but it contains trace amounts of D5 and D0 (unlabeled DMG). If you spike the IS at 10,000 ng/mL, a 0.1% impurity of D0 contributes 10 ng/mL to your analyte channel. If your patient's endogenous DMG is only 50 ng/mL, you have just introduced a 20% positive bias .

Visualization: The Optimization Logic

The following decision tree illustrates the logic for tuning the IS concentration.

IS_OptimizationStartStart: Select Initial IS Conc.(e.g., 1000 ng/mL)CheckSignalStep 1: Inject Solvent Standardvs. Matrix SpikeStart->CheckSignalSuppressionCalculate Matrix Factor (MF)Is MF < 0.5?CheckSignal->SuppressionIncreaseAction: Increase IS Conc.(Risk: Cross-talk)Suppression->IncreaseYes (Suppression High)CheckCrosstalkStep 2: Inject IS Only(Blank Matrix + IS)Suppression->CheckCrosstalkNo (Signal Stable)Increase->CheckCrosstalkSignalInAnalyteIs Signal Detected inNative DMG Channel?CheckCrosstalk->SignalInAnalyteDecreaseAction: Decrease IS Conc.(Risk: Low S/N)SignalInAnalyte->DecreaseYes (>20% of LLOQ)FinalizeOptimal ConcentrationValidatedSignalInAnalyte->FinalizeNo (<20% of LLOQ)Decrease->CheckSignalRe-evaluate

Caption: Logical workflow for determining the optimal Internal Standard concentration, balancing matrix suppression against isotopic contribution.

Experimental Protocol

Materials & Reagents[2][3][4][5]
  • Analyte: N,N-Dimethylglycine HCl (Sigma or equivalent).

  • Internal Standard: N,N-Dimethylglycine-d6 HCl (CDN Isotopes or Cambridge Isotope Labs).[1] Note: Ensure isotopic purity is ≥99 atom % D.

  • Mobile Phases:

    • A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

    • B: Acetonitrile (LC-MS Grade).[1][2]

  • Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm). Critical: C18 columns do not retain DMG sufficiently.

Preparation of Standards

Stock Solutions:

  • Prepare DMG-d6 Stock at 1 mg/mL in 50:50 ACN:Water.

  • Prepare Working IS Solution at 10 µg/mL (10,000 ng/mL) in 90% ACN.

Sample Preparation (Dilute-and-Shoot): This method minimizes handling errors and matrix loading.[1]

  • Thaw urine sample at room temperature; vortex for 10s.

  • Centrifuge at 12,000 x g for 5 minutes to remove particulates.

  • Transfer 50 µL of urine supernatant to a specific vial/plate.

  • Add 450 µL of Working IS Solution (10 µg/mL in 90% ACN).

    • Result: This achieves a 1:10 dilution.

    • Final IS Concentration:1,000 ng/mL .[2]

    • Solvent Composition: ~81% ACN (Ideal for HILIC injection compatibility).

LC-MS/MS Conditions

DMG is a small, polar, amphoteric molecule. The following MRM transitions are specific to the dimethylated amine structure.

Table 1: MRM Transitions

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Dwell (ms)
DMG 104.158.1251850
DMG-d6 110.164.1251850

Note: The transition 104->58 corresponds to the loss of the carboxylic acid group (formic acid equivalent), leaving the dimethyl-immonium ion.

Table 2: HILIC Gradient Profile

Time (min)Flow (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.000.41090Initial
1.000.41090Hold
3.500.45050Linear
4.000.45050Wash
4.100.41090Return
6.500.41090Re-equilibrate

Validation & Quality Control

The "Cross-Talk" Validation Step (Mandatory)

Before running patient samples, you must validate that your IS concentration (1,000 ng/mL) does not interfere with the Lower Limit of Quantitation (LLOQ).

  • Prepare a "Zero" Sample: 50 µL Blank Urine (or water) + 450 µL Working IS Solution.

  • Inject: Run the LC-MS method.

  • Analyze: Look at the DMG (Native) channel (104->58).

  • Criteria: The peak area in the native channel must be < 20% of the peak area of your LLOQ standard.

    • Pass: Proceed.

    • Fail: Dilute the Working IS Solution to 5 µg/mL and repeat.

Linearity and Range[2][6]
  • Target Range: 0.5 µg/mL to 50 µg/mL (Endogenous range is typically 1-5 µg/mL in healthy adults, higher in disease).

  • Curve Fit: Linear (1/x weighting).

Troubleshooting Guide

Table 3: Common Issues and Solutions

SymptomProbable CauseCorrective Action
IS Response Drift Matrix buildup on cone/shield.[1]Urine is dirty.[1] Increase dilution to 1:20 or use a divert valve to send the first 1 min to waste.
Split Peaks Solvent mismatch.The sample diluent (90% ACN) matches the initial mobile phase. If you dilute with water, peak shape will collapse in HILIC.
High Backpressure Salt precipitation.[1]HILIC uses high organic solvent.[1] If urine salts precipitate, they clog the column. Ensure 10 mM Ammonium Formate is used to keep salts soluble.
Non-Linearity at Low End IS Cross-talk.As described above, the IS is contributing to the analyte signal.[3][4][5] Lower the IS concentration.

References

  • Human Metabolome Database (HMDB). Metabocard for Dimethylglycine (HMDB0000092). [Link]

  • FDA Guidance for Industry. Bioanalytical Method Validation M10 (2022). [Link]

  • Laryea, M. D., et al. (1998). Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine.[6] Clinical Chemistry. [Link]

  • PubChem. Compound Summary for N,N-Dimethylglycine. [Link]

Application Note: High-Throughput Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of Dimethylglycine (DMG) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the complex challenge of extracting and quantifying highly polar zwitterions like Dimethylglycine (DMG). It prioritizes Mixed-Mode Cation Exchange (MCX) as the "Gold Standard" due to its ability to orthogonalize retention mechanisms, ensuring high recovery and matrix cleanliness.


-DMG)
Matrix:  Human Plasma, Serum, Urine

Executive Summary & The "Polarity Paradox"

Dimethylglycine (DMG) is a tertiary amine and a metabolite of betaine. Its analysis in biological fluids is critical for studies involving autism spectrum disorders, athletic performance, and homocysteine metabolism.

The Challenge: DMG is a small, highly polar zwitterion (logP < -1.5).

  • Reversed-Phase Failure: Standard C18 SPE cartridges fail to retain DMG; it elutes in the void volume with salts and proteins.

  • Protein Precipitation (PPT) Limitations: While PPT is simple, it leaves significant phospholipids and salts in the sample, leading to ion suppression in LC-MS/MS, particularly in the low mass range (

    
     104) where chemical noise is high.
    

The Solution: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) .[1] By manipulating pH, we switch DMG between a cationic state (for retention) and a zwitterionic/neutral state (for elution), effectively washing away interferences.

Physicochemical Context

Understanding the molecule is the first step to successful extraction.

PropertyValueImplication for SPE
Structure

Amphoteric nature.
pKa 1 (Carboxyl) ~2.0Below pH 2.0, COOH is protonated (Neutral).
pKa 2 (Amine) ~9.8Below pH 9.8, Nitrogen is protonated (Positive).
Net Charge pH < 2: +1 pH 2-9: 0 (Zwitterion) pH > 10: -1 Target Mechanism: Acidify sample to pH < 2 to ensure DMG is cationic (+1) and binds to the MCX sorbent.

Materials & Reagents

  • Analyte: N,N-Dimethylglycine HCl.

  • Internal Standard (IS): N,N-Dimethylglycine-

    
     HCl (Methyl-
    
    
    
    ).
  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 cc or 96-well µElution plate.

  • LC Column: HILIC Silica or Amide (e.g., Waters BEH Amide, 1.7 µm).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    

Protocol A: Mixed-Mode Cation Exchange (MCX)

The Gold Standard for Cleanliness and Recovery

This protocol uses a "Catch and Release" strategy. We lock the analyte onto the sorbent using ionic forces, wash away hydrophobic interferences with organic solvents, and then break the ionic bond to elute.

Workflow Logic

MCX_Workflow cluster_mechanism Mechanism of Retention Sample Plasma/Serum Sample (Spike with d6-DMG) Pretreat Pre-treatment Add 4% H3PO4 (1:1 v/v) Target pH: 1.5 - 2.0 Sample->Pretreat Condition Conditioning 1. MeOH 2. Aqueous Acid Load Load Sample DMG (+) binds to Sulfonate (-) Condition->Load Wash1 Wash 1: Aqueous Acid (2% Formic Acid) Removes salts/proteins Load->Wash1 Wash2 Wash 2: 100% MeOH Removes neutrals/lipids DMG stays bound ionically Wash1->Wash2 Elute Elution 5% NH4OH in 50:50 MeOH:ACN Neutralizes Sorbent/Analyte interaction Wash2->Elute

Caption: MCX Extraction Logic. Acidification ensures DMG is positively charged to bind to the sulfonate groups, allowing aggressive organic washing.

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 100 µL of plasma/urine.

    • Add 10 µL of Internal Standard solution (

      
      -DMG, 10 µg/mL).
      
    • Add 100 µL of 4% Phosphoric Acid (

      
      )  in water.[1]
      
    • Why: This lowers pH to ~1.5, ensuring DMG is fully protonated (

      
      ) and disrupting protein binding.
      
  • Conditioning:

    • 1 mL Methanol.[2]

    • 1 mL Water (containing 2% Formic Acid).[2]

  • Loading:

    • Load the pre-treated sample at a slow flow rate (1 mL/min).

    • Mechanism:[1][3][4] The positively charged amine of DMG binds to the negatively charged sulfonate groups of the MCX sorbent.

  • Wash 1 (Aqueous):

    • 1 mL 2% Formic Acid in Water .[2]

    • Purpose: Removes salts, proteins, and hydrophilic interferences.

  • Wash 2 (Organic - Critical Step):

    • 1 mL 100% Methanol .

    • Purpose: Removes hydrophobic neutrals and lipids. Since DMG is ionically bound, it will not wash off, even in 100% organic solvent.

  • Elution:

    • 2 x 250 µL of 5% Ammonium Hydroxide (

      
      ) in 50:50 MeOH:ACN .
      
    • Purpose: The high pH neutralizes the amine (deprotonation) or suppresses the ionization of the surface, breaking the electrostatic bond.

  • Post-Elution:

    • Evaporate to dryness under Nitrogen at 40°C (Careful: DMG is small, avoid excessive heat/time).

    • Reconstitute in 100 µL of 95:5 ACN:Water (10 mM Ammonium Formate) .

LC-MS/MS Quantification Method[6][7][8]

Because DMG is polar, Reversed-Phase (C18) chromatography often results in poor retention and peak shape. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for robust quantification.

Chromatographic Conditions
ParameterSetting
Column Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)
Mobile Phase A 95:5 Water:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B 95:5 ACN:Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL

Gradient Profile:

  • 0.0 min: 95% B (High organic for HILIC retention)

  • 0.5 min: 95% B

  • 3.0 min: 50% B (Elute analyte)

  • 3.1 min: 40% B (Wash)

  • 4.0 min: 95% B (Re-equilibrate - Critical for HILIC)

Mass Spectrometry (MRM) Parameters[7][8][10][11][12][13][14][15]

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
DMG 104.1 58.1 2518Quant
DMG 104.142.12522Qual

-DMG (IS)
110.1 64.1 2518Quant

Note on Transitions:

  • 104 -> 58: Loss of Formic Acid (

    
    , 46 Da). This is the characteristic fragmentation for dimethylglycine.
    
  • 110 -> 64: The

    
     analog retains the deuteriums on the methyl groups during this fragmentation (
    
    
    
    ).

Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Low Recovery (< 50%) Sample pH not acidic enough during load.Ensure H3PO4 is added to sample.[1] DMG must be cationic (

) to bind.
Signal Suppression Phospholipid breakthrough.Ensure Wash 2 (100% MeOH) is sufficient. Consider "Oasis PRiME MCX" which removes >95% phospholipids.
Peak Tailing Secondary interactions or HILIC mismatch.Ensure Reconstitution solvent matches Initial Mobile Phase (High Organic). Injecting aqueous samples into HILIC ruins peak shape.
Drifting Retention Time HILIC equilibration issues.HILIC columns need longer equilibration than C18. Ensure at least 5-10 column volumes of re-equilibration between runs.
Visualization of Matrix Removal Strategy

Matrix_Removal Matrix Biological Matrix (Salts, Proteins, Lipids, DMG) Step1 Acid Load (pH 1.5) Matrix->Step1 Step2 Organic Wash (MeOH) Step1->Step2 Waste1 Waste: Salts & Proteins Step1->Waste1 Flow Through Step3 Basic Elution (NH4OH) Step2->Step3 Waste2 Waste: Neutrals & Lipids Step2->Waste2 Elutes Hydrophobics Final Clean Extract: DMG & d6-DMG Step3->Final Releases Amine

Caption: Matrix Interference Removal. Specific steps target specific interference classes (Salts vs. Lipids).

References

  • Waters Corporation. Oasis MCX Extraction Protocols for Basic Compounds. Waters Application Note.[1] Link

  • Holm, P. I., et al. (2003). "Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry." Clinical Chemistry, 49(2), 286–294.[5] Link

  • Zhang, Y., et al. (2013). "A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis." Journal of Chromatography B, 940, 101-106. Link

  • Agilent Technologies. Solid Phase Extraction (SPE) Fundamentals and Methods. Agilent Technical Guide. Link

Sources

Application Note: High-Throughput Quantification of N,N-Dimethylglycine (DMG) in Biological Matrices via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the quantification of N,N-Dimethylglycine (DMG) in biological matrices. DMG, a polar metabolite of choline and betaine, is a critical biomarker in the one-carbon metabolism pathway, specifically linked to homocysteine remethylation.

Traditional Reverse-Phase Liquid Chromatography (RPLC) often fails to retain highly polar zwitterions like DMG, leading to poor peak shape and co-elution with matrix salts. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) to achieve superior retention and sensitivity without the need for time-consuming derivatization.

Key Performance Indicators:

  • Linear Dynamic Range: 0.5 – 100 µM[1]

  • Run Time: 4.5 minutes

  • Sample Volume: 50 µL

  • Precision (CV): <5%

Biological Context & Analytical Challenges

The One-Carbon Metabolism Pathway

DMG is a secondary metabolite produced when Betaine-Homocysteine Methyltransferase (BHMT) transfers a methyl group from Betaine to Homocysteine to regenerate Methionine.[1][2] Elevated DMG levels can indicate alterations in folate status or cobalamin deficiency.

OneCarbonPath Betaine Betaine DMG Dimethylglycine (DMG) Betaine->DMG BHMT (Methyl Transfer) Hcy Homocysteine Met Methionine Hcy->Met Remethylation Sarcosine Sarcosine DMG->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine SARDH

Figure 1: The metabolic formation of DMG via the BHMT pathway.[3] DMG accumulation is directly linked to homocysteine remethylation efficiency.

The Analytical Challenge: Polarity & Matrix Effects

DMG is a small, polar zwitterion (MW 103.1).

  • Challenge 1 (Retention): On standard C18 columns, DMG elutes in the void volume, co-eluting with salts and causing massive ion suppression.

  • Challenge 2 (Endogeneity): DMG is endogenous in plasma (1.5 – 5.0 µM). A "blank" matrix does not exist, requiring the use of surrogate matrices (e.g., PBS with BSA) or background subtraction.

  • Solution: We employ DMG-d6 as a stable isotope internal standard.[1] Its co-elution with the analyte perfectly compensates for matrix-induced ionization suppression/enhancement.

Materials & Methods

Reagents and Standards
  • Analyte: N,N-Dimethylglycine HCl (Sigma-Aldrich or equivalent).[1]

  • Internal Standard: N,N-Dimethylglycine-d6 HCl (CDN Isotopes or Cambridge Isotope Labs).[1]

    • Note: The d6 label is typically on the two N-methyl groups [(CD3)2-N-CH2-COOH].[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[1]

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

    • Why Amide? Amide phases provide excellent retention for polar amines and zwitterions via hydrogen bonding and partition mechanisms.

MS/MS Conditions

Operate in Positive Electrospray Ionization (+ESI) mode.

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (V)RoleMechanism
DMG 104.158.15025QuantLoss of HCOOH ([M+H-46]+)
DMG 104.142.15035QualLoss of HCOOH + CH4
DMG-d6 110.164.15025ISLoss of HCOOH (d6-shift)

Note: The transition 104->58 corresponds to the iminium ion [(CH3)2N=CH2]+. For DMG-d6, the equivalent is [(CD3)2N=CH2]+ (m/z 64).[1]

Experimental Protocol

Stock Solution Preparation[1]
  • Master Stock (10 mM): Dissolve DMG and DMG-d6 separately in 50:50 ACN:Water. Store at -20°C.

  • Working Internal Standard (WIS): Dilute DMG-d6 to 2 µM (approx. 200 ng/mL) in 100% Acetonitrile.

    • Critical: Preparing the WIS in high organic solvent allows it to act as the precipitating agent in step 4.2.

Sample Preparation (Protein Precipitation)

This "Dilute-and-Shoot" method minimizes handling errors and maximizes recovery.[1]

  • Aliquot: Transfer 50 µL of sample (Plasma/Urine) into a 96-well plate or microcentrifuge tube.

  • Precipitate: Add 200 µL of Working Internal Standard (2 µM DMG-d6 in ACN).

    • Ratio: 1:4 (Sample:Solvent) ensures complete protein crash.[1]

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a fresh plate.

  • Dilution (Optional but Recommended): If peak shapes are broad, dilute the supernatant 1:1 with pure ACN to ensure the injection solvent matches the initial mobile phase conditions.

SamplePrep Step1 50 µL Plasma Step2 Add 200 µL ACN (containing DMG-d6) Step1->Step2 Step3 Vortex & Centrifuge (12,000g, 10 min) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Inject to LC-MS/MS Step4->Step5

Figure 2: Streamlined "Crash & Shoot" workflow for DMG quantification.

LC Gradient Parameters

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid). Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

Note: Acidic pH is crucial to protonate the amine and suppress the carboxylic acid ionization, ensuring the molecule behaves as a cation.

Time (min)%A (Aqueous)%B (Organic)Flow (mL/min)Curve
0.0010900.4Initial
0.5010900.4Hold
2.5040600.4Linear
2.6010900.4Return
4.5010900.4Re-equilibrate

Validation & Quality Control

The Endogenous Challenge

Because DMG is present in all human plasma, you cannot prepare calibration standards in "blank" plasma. Strategy: Use Surrogate Matrix (PBS + 4% BSA) for calibration standards.[1] Validation: Perform a "Standard Addition" experiment on pooled plasma to verify that the slopes of the curves in Surrogate Matrix vs. Plasma are parallel (Parallelism).

Linearity & Range
  • Calibration Curve: 0.5, 1, 2, 5, 10, 50, 100 µM.

  • Curve Fit: Linear (1/x² weighting).

  • Acceptance: r² > 0.99.[4]

Matrix Effect Calculation

Calculate the Matrix Factor (MF) using the DMG-d6 response:



  • If MF < 0.8, ion suppression is occurring.

  • Correction: Because DMG and DMG-d6 co-elute, the IS-normalized MF should be close to 1.0.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Split Peaks Injection solvent too aqueous.[1]Ensure injection solvent is >80% ACN.[1] HILIC requires high organic injection.
RT Shift pH drift in Mobile Phase A.Ammonium formate buffer capacity is low; prepare fresh weekly and check pH.
High Backpressure Salt precipitation.[1]Ensure the mixing of MP-A (Salt) and MP-B (ACN) does not exceed solubility limits.[1] Do not use >20mM salt.
Carryover Polar sticking to needle.Use a needle wash of 50:50 Water:MeOH with 0.1% Formic Acid.[1]

References

  • Allen, R. H., et al. (1993). "Serum betaine, N,N-dimethylglycine and N-methylglycine levels in patients with cobalamin and folate deficiency and related inborn errors of metabolism." Metabolism.[3][5][6] Link

  • Lever, M., et al. (2001). "Betaine and secondary events in acute coronary syndrome." Clinical Chemistry. (Context on DMG/Betaine clinical relevance).
  • Holm, P., et al. (2003). "Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography-Tandem Mass Spectrometry." Clinical Chemistry. Link[1]

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). (Guidance on Surrogate Matrix usage). Link

Sources

solubility of N,N-Dimethylglycine:HCl (D6) in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solubility Profiling, Handling, and Protocols for N,N-Dimethylglycine Hydrochloride (DMG·HCl) and its Deuterated Isotopologue (D6) [1][2]

Executive Summary & Physicochemical Context

This guide details the solubility behavior, handling protocols, and purification strategies for N,N-Dimethylglycine Hydrochloride (DMG[2]·HCl) . It specifically addresses the requirements for using the Deuterated Internal Standard (D6-DMG·HCl) , widely used in LC-MS metabolomics and pharmacokinetic studies.[2]

Core Distinction:

  • Target Molecule: N,N-Dimethylglycine Hydrochloride (CAS: 2491-06-7).[2][3][4][5][6][7]

  • Isotopologue (D6): N,N-(Dimethyl-d6)-glycine HCl (CAS: 347840-03-3).[2][7][8]

    • Note: The physicochemical properties (solubility, pKa, stability) of the D6 isotopologue are functionally identical to the non-deuterated standard.[2] All solubility data presented here applies to both forms.

Chemical Nature: DMG[1][2][3][5][7][8][9][10][11]·HCl is the hydrochloride salt of a tertiary amino acid.[2] Unlike its free base form (zwitterionic but lipophilic enough to dissolve in some ethers), the HCl salt is highly polar and ionic .[2] This dictates a solubility profile favoring high-dielectric protic solvents while exhibiting insolubility in non-polar organics.[2]

Solubility Landscape & Solvent Compatibility[2][11]

The following data aggregates empirical observations and general amino acid salt behavior.

Table 1: Solubility Profile of DMG·HCl (and D6-DMG[1][2][3][7][8]·HCl)

Solvent ClassSpecific SolventSolubility RatingApplication Relevance
Aqueous Water / PBS (pH 7.2) High (>100 mg/mL) Primary vehicle for biological assays and oral delivery.[2]
Protic Organic Methanol Very Soluble Ideal for stock solution preparation and extraction.[2]
Protic Organic Ethanol Moderate / Temperature Dependent Critical: Soluble at reflux; sparingly soluble at RT.[2] Used for recrystallization .[2]
Protic Organic Isopropanol (IPA) Low Often used as an anti-solvent or wash solvent.[2]
Polar Aprotic DMSO Soluble (~10 mg/mL) Standard vehicle for screening libraries; cryopreservation.[2]
Polar Aprotic DMF Moderate Alternative to DMSO if volatility is required (rarely used).[2]
Non-Polar Acetone Insoluble / Trace Excellent anti-solvent to precipitate the salt from methanol/water.[2]
Non-Polar Diethyl Ether Insoluble Strict Anti-solvent. Used to wash crystals free of organic impurities.[2]
Non-Polar Hexane / DCM Insoluble Immiscible; useful for washing lipophilic impurities away from the solid salt.[2]

Critical Technical Note: Discrepancies exist in literature regarding ether solubility. Sources claiming DMG is soluble in ether likely refer to the Free Base , not the HCl salt.[2] Do not attempt to dissolve DMG[2]·HCl in ether; it will remain a suspension.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for solvent selection based on the experimental goal (Analysis vs. Purification).

SolventLogic Start Experimental Goal Analysis LC-MS / Quantitation (Use D6-DMG) Start->Analysis Synthesis Purification / Bulk (Standard DMG) Start->Synthesis BioAssay Biological Assay (Cell/Animal) Start->BioAssay MeOH Methanol (High Solubility, Volatile) Analysis->MeOH Preferred for MS DMSO DMSO (Stable Stock, Non-volatile) Analysis->DMSO Library Storage Recryst Recrystallization System: Solvent: Hot Ethanol Anti-Solvent: Cold Acetone/Ether Synthesis->Recryst Remove Impurities BioAssay->DMSO Stock (1000x) Water PBS / Water (Biocompatible) BioAssay->Water Direct Dissolution DMSO->Water Dilute <0.1%

Caption: Decision matrix for solvent selection. Blue path indicates analytical workflows; Red path indicates purification.[2]

Detailed Protocols

Protocol A: Preparation of D6-DMG·HCl Internal Standard Stock (LC-MS Grade)

Purpose: To create a stable, accurate reference standard for mass spectrometry.[2]

Reagents:

  • N,N-Dimethylglycine-d6 HCl (D6-DMG).[1][2][8]

  • LC-MS Grade Methanol (MeOH).[2]

  • Volumetric Flask (Class A).[2]

Procedure:

  • Weighing: Accurately weigh 10.0 mg of D6-DMG·HCl into a tared weighing boat. (Note: The salt is hygroscopic; work quickly or in a humidity-controlled environment).[2]

  • Dissolution: Transfer the solid quantitatively into a 10 mL volumetric flask using a glass funnel.

  • Solvation: Add approximately 8 mL of Methanol . Sonicate for 60 seconds to ensure complete dissolution. The solution should be crystal clear.

  • Volume Adjustment: Dilute to the mark with Methanol.

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

    • Stability:[2][4][7] Stable for 6 months at -20°C.

    • Usage: Dilute this 1 mg/mL stock 1:100 or 1:1000 with mobile phase for spiking.

Protocol B: Purification of DMG·HCl via Recrystallization

Purpose: To purify bulk DMG[2]·HCl or recover material from synthesis using solubility differentials.

Principle: DMG·HCl is soluble in boiling ethanol but crystallizes out upon cooling, especially with the addition of an anti-solvent (Ether or Acetone).[2]

Workflow:

  • Dissolution: Place crude DMG·HCl (e.g., 5 g) in a round-bottom flask.

  • Heating: Add Absolute Ethanol (approx. 5-10 mL per gram) and heat to reflux (80°C) with stirring.

    • Checkpoint: If solids remain after 15 mins at reflux, hot filter the solution to remove inorganic salts (NaCl) which are insoluble in hot ethanol.[2]

  • Crystallization: Remove from heat. Allow the clear filtrate to cool slowly to Room Temperature (RT).

  • Anti-Solvent Addition (Optional but recommended): If crystallization is slow, add Diethyl Ether or Acetone dropwise until the solution turns slightly turbid.[2]

  • Cooling: Place the flask in an ice bath (0-4°C) for 2 hours. White crystalline needles should form.[2]

  • Isolation: Filter via vacuum filtration.[2] Wash the filter cake with cold Ether/Acetone (1:1).

  • Drying: Dry under vacuum at 40°C to remove residual solvent.[2]

Analytical Validation Workflow

To confirm the solubility or concentration of your prepared solutions, use this validation loop.

Validation Prep Prepare Saturated Solution (25°C) Filter Filter (0.22 µm PTFE) Prep->Filter Dilute Dilute 1:100 in Mobile Phase Filter->Dilute Analyze LC-MS/MS or HPLC-UV (Quant vs Standard) Dilute->Analyze

Caption: Workflow for validating solubility limits or stock concentration.

References

  • PubChem. (2023).[2] N,N-Dimethylglycine hydrochloride (Compound CID 75605).[2][3][7] National Library of Medicine.[2] Retrieved from [Link][2]

  • Google Patents. (2013).[2] CN103467324A: Preparation method of N,N-dimethylglycine for industrial production.[2] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: N,N-Dimethylglycine-d6 (DMG-d6) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Peak Shape & Retention in LC-MS/MS

Introduction: The "Small Polar" Challenge

Welcome to the technical support hub for N,N-Dimethylglycine (DMG) and its deuterated internal standard (DMG-d6 ).

As a researcher, you likely selected DMG-d6 to correct for matrix effects in metabolomics or pharmacokinetic studies. However, DMG is a "chromatographer’s headache": it is a low-molecular-weight (MW 103.1), highly polar, zwitterionic molecule.

If you are experiencing early elution (near void volume) , severe tailing , or split peaks , you are not alone. These issues stem from a mismatch between the molecule's chemistry and standard Reversed-Phase (RP) protocols. This guide provides the causal logic and validated protocols to resolve these specific failures.

Module 1: Chromatography Fundamentals (The "Why")

Q: Why does DMG-d6 elute in the void volume with a standard C18 column?

A: DMG is too hydrophilic for standard C18 retention.

  • The Mechanism: N,N-Dimethylglycine contains both a carboxylic acid (pKa ~2.1) and a tertiary amine (pKa ~9.8). At the acidic pH typically used in LC-MS (0.1% Formic Acid, pH ~2.7), the carboxyl group is protonated (neutral), but the amine is protonated (positively charged).

  • The Failure: A positively charged, highly polar molecule repels the hydrophobic C18 chains. It travels with the aqueous mobile phase and elutes immediately (Dead Volume,

    
    ), where ion suppression is highest.
    
  • The Fix: You must switch retention mechanisms.

    • HILIC (Recommended): Uses a polar stationary phase to retain polar analytes via water-layer partitioning.

    • PFPP (Pentafluorophenyl propyl): Offers alternative selectivity via pi-pi and dipole interactions.

Q: My peak is tailing significantly (As > 1.5). Is the column dead?

A: Likely not. Tailing for DMG is usually chemical, not physical.

  • Cause 1: Silanol Interactions (RP Mode): If using silica-based columns, the positively charged amine on DMG interacts with residual negatively charged silanols on the silica surface.

  • Cause 2: Metal Chelation: DMG is structurally similar to EDTA (a chelator). It can bind to trace iron/steel in your LC flow path.

  • The Fix:

    • Buffer Strength: Increase Ammonium Formate/Acetate to 10–20 mM to mask silanols.

    • System Passivation: If tailing persists, flush the system with 0.1% Phosphoric Acid (disconnect the column first!) to remove metal ions, or use a PEEK-lined column.

Module 2: Mobile Phase & Chemistry

Q: What is the "Gold Standard" Mobile Phase for DMG-d6?

A: A HILIC separation at acidic pH.

Recommended Protocol (HILIC Mode):

ParameterSpecificationScientific Rationale
Column Amide-HILIC or Bare Silica (1.7 µm or 2.1 µm)Amide phases are more robust than bare silica and retain zwitterions well.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water Provides protons for ionization and ionic strength to reduce secondary interactions.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN) ACN induces the formation of the water-rich layer on the HILIC surface.
Gradient Start High Organic (90-95% B) → Ramp to 50% BDMG partitions into the aqueous layer on the particle surface.
pH Target 3.0 – 3.5 Keeps the amine protonated (

) for MS sensitivity while suppressing silanol activity.
Q: Can I use Reversed-Phase if I don't have a HILIC column?

A: Yes, but standard C18 will fail. You need a Polar-Embedded C18 or a PFPP column.

  • Critical Adjustment: You must use 100% Aqueous conditions for the start of the gradient.

  • Warning: Many standard C18 columns collapse in 100% water (phase dewetting). Ensure your column is "Aqueous Stable."

Module 3: Injection Solvent (The "Strong Solvent" Effect)

Q: Why is my peak splitting or fronting?

A: This is the #1 error in HILIC analysis: Solvent Mismatch.

  • The Scenario: You dissolved your sample in 100% Water or Methanol, but your HILIC method starts at 90% Acetonitrile.

  • The Physics: Water is a "Strong Solvent" in HILIC (it elutes things). When you inject a plug of water, the DMG molecules stay dissolved in that water plug as it travels down the column, rather than interacting with the stationary phase. This causes the peak to smear or split.[1]

  • The Fix: Match the sample diluent to the starting mobile phase.[1]

    • Diluent: 85% Acetonitrile / 15% Aqueous Buffer.

    • Note: If DMG precipitates in high ACN, try 75% ACN, but keep injection volume low (< 2 µL).

Module 4: Mass Spectrometry & Isotope Effects

Q: I see a signal for DMG-d6 in my native DMG blank. Is it carryover?

A: It could be Isotopic Interference (Crosstalk), not carryover.

  • Mechanism: Deuterium is stable, but commercial standards are rarely 100.0% pure. They may contain small amounts of d0 (native), d3, or d5.

  • Check: Inject a high concentration of only DMG-d6. Monitor the transition for Native DMG. If a peak appears at the exact same retention time, your standard has isotopic impurities.

  • Solution: Ensure the concentration of the IS (d6) is not so high that the impurity signal interferes with your Lower Limit of Quantification (LLOQ) for the native analyte.

Q: Does the "d6" shift the retention time?

A: Yes, slightly.

  • Deuterium Isotope Effect: C-D bonds are shorter and more stable than C-H bonds. In HILIC, deuterated amines often elute slightly earlier than their non-deuterated counterparts.

  • Impact: Ensure your integration window is wide enough to capture both the Native (m/z ~104) and the d6 (m/z ~110) peaks.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for diagnosing peak shape issues specific to DMG-d6.

DMG_Troubleshooting Start Start: Analyze DMG-d6 Peak Shape Issue_Type Identify Primary Defect Start->Issue_Type Void_Elution Elutes at Void (t0) (No Retention) Issue_Type->Void_Elution Tailing Severe Tailing (As > 1.5) Issue_Type->Tailing Fronting Fronting / Splitting (Double Peak) Issue_Type->Fronting Check_Column Is Column C18? Void_Elution->Check_Column Check_Buffer Buffer Conc < 5mM? Tailing->Check_Buffer Check_Diluent Sample in 100% Water? Fronting->Check_Diluent Switch_HILIC SOLUTION: Switch to HILIC or PFPP Column Check_Column->Switch_HILIC Yes Increase_Buffer SOLUTION: Increase Amm. Formate to 10-20mM Check_Buffer->Increase_Buffer Yes Check_Metals System Passivation? Check_Buffer->Check_Metals No Flush_System SOLUTION: Flush LC with 0.1% Phosphoric Acid (Remove Column First) Check_Metals->Flush_System Match_Diluent SOLUTION: Dilute Sample in 80-90% ACN Check_Diluent->Match_Diluent Yes

Figure 1: Decision tree for diagnosing N,N-Dimethylglycine peak shape failures.

References

  • PubChem. (n.d.). N,N-Dimethylglycine (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Authoritative review on HILIC mechanisms for polar amines). Retrieved from [Link]

  • Waters Corporation. (n.d.). HILIC Method Development Guide. (Industry standard protocol for Amide-HILIC separations). Retrieved from [Link]

  • Dolan, J. (2002). Peak Tailing and Resolution.[4][5] LCGC North America. (Foundational text on silanol interactions). Retrieved from [Link]

Sources

Technical Support Center: High-Sensitivity Quantitation of N,N-Dimethylglycine (DMG)

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide, designed as an interactive, expert-level resource for researchers dealing with DMG-d6 analysis.

Executive Summary: The "Phantom" Signal

In LC-MS/MS analysis of methylamines, N,N-Dimethylglycine-d6 (DMG-d6) is the gold-standard internal standard (IS) for quantifying DMG. However, users often report unexplained area counts in the DMG-d6 channel (


 110.1) in blank matrices or observe suppressed IS response in patient samples.

The Core Issue: The interference is rarely a random background ion. In 90% of biological assays, the "isobaric" interference is actually In-Source Fragmentation of Betaine-d9 (or native Betaine crosstalk) masquerading as DMG-d6.

This guide details the mechanism of this interference, how to diagnose it, and the chromatographic interventions required to resolve it.

Diagnostic Workflow: Is Your IS Compromised?

Use this logic flow to determine if your assay suffers from Betaine-driven interference or general background contamination.

DMG_Interference_Diagnosis cluster_legend Legend Start START: High Signal in DMG-d6 Channel (m/z 110) Check_Matrix Is the sample a Biological Matrix (Plasma/Urine)? Start->Check_Matrix Check_Panel Are you also quantifying Betaine (Trimethylglycine)? Check_Matrix->Check_Panel Yes Result_Background DIAGNOSIS: Exogenous Isobar (Plasticizer/Reagent) Check_Matrix->Result_Background No (Solvent Blank) Check_IS Does your IS cocktail contain Betaine-d9? Check_Panel->Check_IS Yes Result_Native DIAGNOSIS: Native Betaine Saturation/Crosstalk Check_Panel->Result_Native No (Only DMG) Result_Crosstalk DIAGNOSIS: Betaine-d9 In-Source Fragmentation Check_IS->Result_Crosstalk Yes (m/z 127 -> 110) Check_IS->Result_Native No key Blue: Workflow Step | Red: Critical Issue | Green: External Contaminant

Figure 1: Decision tree for identifying the source of m/z 110.1 interference.

The Mechanism: Why Betaine Mimics DMG

The structural similarity between Betaine (Trimethylglycine) and DMG (Dimethylglycine) is the root cause. Betaine is thermally unstable in Electrospray Ionization (ESI) sources. It undergoes N-demethylation (loss of a methyl group) before it enters the quadrupole.

The "d9" Trap

If you use Betaine-d9 as an internal standard for Betaine, it behaves exactly like native Betaine.

  • Precursor: Betaine-d9 (

    
    ) has a mass of ~
    
    
    
    Da.
  • In-Source Decay: It loses a deuterated methyl group (

    
    , mass 18) and gains a proton (
    
    
    
    ) or simply loses the methyl radical.
  • Resulting Mass:

    
    .
    
  • The Conflict: The resulting ion is m/z 110 , which is identical to the precursor mass of your DMG-d6 internal standard.

CompoundPrecursor (

)
In-Source FragmentInterferes With
Betaine (Native) 118.1104.1 (Loss of

)
Native DMG (False High Quant)
Betaine-d9 (IS) 127.1110.1 (Loss of

)
DMG-d6 (False High IS Area)

Critical Impact: If Betaine-d9 co-elutes with DMG-d6, the mass spectrometer cannot distinguish the "fake" DMG-d6 (from Betaine-d9 decay) from the "real" DMG-d6. This leads to variable IS response and failed calibration curves.

Troubleshooting Guides (Q&A)

Issue 1: "My DMG-d6 area counts are higher in samples than in standards."

Cause: You are likely using a multiplexed Internal Standard mix containing Betaine-d9. The biological samples contain Betaine, but the IS spike adds Betaine-d9 to everything. If your chromatography does not separate Betaine from DMG, the "tail" of the Betaine-d9 peak is boosting the signal in the DMG-d6 window.

Solution: Chromatographic Separation (HILIC) You cannot rely on Mass Spec resolution (MRM) alone because the interference is isobaric (same mass). You must separate them in time.

  • Protocol: Switch from C18 (poor retention for polar amines) to HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Column Recommendation: Silica or Zwitterionic HILIC phases.

  • Mobile Phase: High Acetonitrile (70-80%) with Ammonium Formate/Formic Acid buffer.

  • Goal: Achieve a resolution (

    
    ) > 1.5 between Betaine and DMG.
    
Issue 2: "I am not using Betaine-d9, but I still see interference."

Cause: High concentrations of Native Betaine in urine (can be >1000 µM) can produce a massive peak at m/z 118.

  • Isotopic Overlap: While rare, extremely high concentrations can present minor isotopic peaks or chemical noise at m/z 110.

  • Crosstalk: If the isolation window of Q1 is too wide (e.g., >1.0 Da), the massive 118 peak might bleed into the 110 channel.

  • Exogenous Isobars:

    • Creatinine: m/z 114 (Close, but usually resolved).

    • Histamine: m/z 112.

    • Plasticizers: Check for phthalate peaks if the signal is constant in solvent blanks.

Solution:

  • Tighten Q1 Resolution: Set Quadrupole 1 resolution to "Unit" or "High" (0.7 FWHM) rather than "Open" or "Low".

  • Check Solvent Blanks: If the peak exists in pure methanol/water, it is system contamination (plasticizer), not Betaine.

Issue 3: "Can I just use a different transition for DMG-d6?"

Cause: DMG is a small molecule (


 104/110). It fragments poorly, usually losing the carboxyl group or the amine.
  • Common Transition:

    
     (Loss of Formic Acid/Water mix).
    
  • Interference Behavior: The Betaine-d9 fragment (

    
     110) also has the structure of DMG-d6.[1] Therefore, it will fragment exactly the same way (
    
    
    
    ).

Solution: Changing transitions will not help if the interference is the in-source fragment of Betaine-d9, because that fragment is chemically DMG-d6. The only solution is Chromatographic Separation .

Validated Experimental Protocol: HILIC Separation

To ensure data integrity, implement this separation method. This protocol ensures Betaine (and its in-source fragments) elutes at a different time than DMG.

Method Parameters:

ParameterSetting
Column HILIC Silica or Amide (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Gradient 90% B isocratic hold (0-1 min)

50% B (5 min)
Detection ESI Positive Mode

Expected Result:

  • DMG/DMG-d6: Elutes earlier (less polar).

  • Betaine/Betaine-d9: Elutes later (more polar).

  • Note: By the time Betaine-d9 elutes and fragments to m/z 110, the data acquisition for DMG-d6 (at the earlier retention time) is already complete.

References & Further Reading

  • Bevital AS. "Determination of Choline, Betaine, and Dimethylglycine in Plasma." Bevital Guide to Assays. (Describes the necessity of separating Betaine/DMG due to crosstalk).

  • Holm, P. et al. (2003). "High-throughput normal-phase chromatography-tandem mass spectrometry method for the determination of free choline, glycine betaine and dimethylglycine." Clinical Chemistry. (Establishes the baseline for HILIC separation of these metabolites).

  • ResolveMass Laboratories. "N,N-Dimethyl-d6-glycine HCl Product Data." (Details the isotopic purity and application of DMG-d6 as an internal standard).

  • Midttun, Ø. et al. "Qualitative and quantitative analysis of betaine and dimethylglycine." Journal of Chromatography B. (Discusses the in-source fragmentation issues of trimethylated amines).

Disclaimer: This guide is for research purposes. Always validate methods according to your laboratory's SOPs and regulatory requirements (GLP/GMP).

Sources

Validation & Comparative

Technical Assessment of N,N-Dimethylglycine:HCl (D6) Isotopic Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In quantitative LC-MS/MS workflows, N,N-Dimethylglycine:HCl (D6) (DMG-d6) serves as the critical internal standard (IS) for normalizing matrix effects and recovery losses during the analysis of dimethylglycine (a metabolite linked to autism spectrum disorders, oxidative stress, and homocysteine metabolism).

The industry often treats "isotopic purity" as a binary specification (e.g., "≥98%"). However, for trace-level metabolomics, the isotopologue distribution is more critical than the aggregate enrichment. A batch labeled "99% D" can still contain enough unlabeled (D0) species to cause "isobaric crosstalk," artificially inflating analyte concentrations in clinical samples.

This guide provides an autonomous, data-driven framework to validate DMG-d6 purity using H-NMR (for atom % enrichment) and HRMS (for isotopologue distribution), ensuring your internal standard does not become a source of analytical bias.

Comparative Analysis: The Cost of Purity

Not all deuterated standards are created equal.[1][2] Below is an objective comparison of DMG-d6 grades against alternative internal standard strategies.

Table 1: Performance Matrix of DMG Internal Standards
FeatureHigh-Grade DMG-d6 (>99.5% Isotopic Purity)Standard-Grade DMG-d6 (98% Isotopic Purity)13C2-DMG (Carbon-13 Analog)
Primary Risk Minimal.Signal Crosstalk: Contains significant D0/D3 species that co-elute with analyte.Cost: Significantly more expensive to synthesize.
RT Shift Slight shift (Deuterium Isotope Effect) vs. Analyte.Slight shift.None: Co-elutes perfectly with analyte (Ideal).
Mass Shift (+Δ) +6 Da (Safe window).+6 Da (Nominal), but "smears" into +3/+4/+5.+2 Da (Risk of overlap with M+2 natural isotopes).
Suitability Gold Standard for routine clinical LC-MS/MS.Acceptable only for high-concentration samples (>10 µM).Specialized research requiring perfect co-elution.
Interference < 0.1% contribution to D0 channel.1-2% contribution to D0 channel (High Risk).0% contribution to D0 channel.
The "Crosstalk" Phenomenon

In Mass Spectrometry, if your IS (added at high concentration) contains even 0.5% of unlabeled material (D0), and you are measuring a low-abundance analyte, the D0 impurity from the IS will be integrated as "Analyte."

  • Result: False positive or overestimation of patient DMG levels.

  • Solution: rigorous pre-validation using the protocols below.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for certifying DMG-d6, ensuring both chemical identity and isotopic fidelity.

DMG_Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analytical Gates cluster_2 Phase 3: Decision Logic Raw_Material Crude DMG-d6:HCl Solvation Solvation (D2O) Raw_Material->Solvation NMR_Analysis 1H-NMR (600 MHz) Target: Residual Methyls Solvation->NMR_Analysis HRMS_Analysis HRMS (Orbitrap/Q-TOF) Target: Isotopologues Solvation->HRMS_Analysis Calc_Enrichment Calc: Atom % D NMR_Analysis->Calc_Enrichment Integrate CH2 vs CH3 Calc_Crosstalk Calc: D0 Contribution HRMS_Analysis->Calc_Crosstalk M+0 Abundance Pass PASS: Release (D0 < 0.1%) Calc_Enrichment->Pass Calc_Crosstalk->Pass Fail FAIL: Reject/Recrystallize Calc_Crosstalk->Fail >0.1% D0

Figure 1: Decision tree for validating isotopic purity. Note the parallel reliance on NMR for average enrichment and MS for specific impurity detection.

Methodology 1: Proton NMR (H-NMR) Assessment

NMR is the primary method for determining the Atom % Enrichment because it is non-destructive and quantitative without requiring ionization response factors.

Theoretical Basis
  • Analyte: N,N-Dimethylglycine:HCl (D6).[3]

  • Structure:

    
    .
    
  • Signals of Interest:

    • Methylene (

      
      ):  Non-deuterated. Appears as a singlet ~4.1 ppm (in D2O). This is your internal reference (2 Protons).
      
    • Methyls (

      
      ):  Deuterated. In a perfect D6 product, this signal (~2.9 ppm) disappears completely . Any residual peak here represents incomplete deuteration (
      
      
      
      or
      
      
      or
      
      
      ).
Experimental Protocol
  • Solvent: Dissolve 10 mg of DMG-d6 HCl in 600 µL of Deuterium Oxide (D2O) (99.9% D).

    • Note: Do not use DMSO-d6 if avoidable, as the water peak can interfere with the methylene signal depending on pH.

  • Internal Standard: Add trace TSP (trimethylsilylpropanoic acid) for 0.0 ppm referencing.

  • Acquisition: Run a standard 1H proton scan (min 16 scans, d1=5s to ensure full relaxation).

  • Integration:

    • Set the Methylene singlet (~4.1 ppm) integral to 2.00 .

    • Integrate the region where Methyls would appear (~2.9 ppm). Let's call this value

      
      .
      
Calculation of Enrichment



Example: If the residual methyl peak has an integral of 0.06 (relative to methylene 2.00):


Result:  99% Deuterated.

Methodology 2: HRMS Isotopologue Distribution

While NMR gives the average D%, it hides the distribution. A sample could be 99% D on average but contain 5% D0 and 5% D12 (impossible, but illustrates the point). HRMS reveals the D0 (Unlabeled) liability.

Theoretical Basis
  • DMG (D0) Monoisotopic Mass: 103.0633 Da.

    
    .
    
  • DMG (D6) Monoisotopic Mass: 109.1010 Da.

    
    .
    
  • Target: We must quantify the abundance of m/z 104.0712 within the D6 sample.

Experimental Protocol
  • Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).

  • Infusion: Direct infusion of 1 µg/mL DMG-d6 in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Scan Range: m/z 100 – 120 (SIM mode preferred).

  • Data Analysis: Extract peak intensities for:

    • m/z 104.07 (D0)

    • m/z 105.07 (D1)

    • ...

    • m/z 110.11 (D6)

Diagram: Isobaric Interference Logic

MS_Interference cluster_legend Mechanism of Error Analyte Patient Analyte (DMG D0) m/z 104 Detector Mass Spec Detector Channel 104 Analyte->Detector True Signal IS_Ideal Ideal IS (DMG D6) m/z 110 IS_Ideal->Detector No Signal (Mass Resolved) IS_Impure Impure IS (Contains D0) IS_Impure->Detector INTERFERENCE (False Positive) desc If IS contains D0, it adds to the Patient Analyte signal, causing quantification errors.

Figure 2: The mechanism of "Crosstalk." Impure D6 contributes signal to the analyte channel (104), invalidating the assay.

Interpretation & Acceptance Criteria

For a validated clinical assay, the following specifications are recommended:

ParameterSpecificationRationale
Appearance White crystalline powderHygroscopic nature of HCl salt.
1H-NMR Identity Conforms to structureVerify Methylene singlet; absence of Methyl singlet.
Atom % D (NMR) ≥ 99.0% Ensures high efficiency labeling.
D0 Contribution (MS) ≤ 0.5% Critical: Prevents false positives in low-level samples.
Chemical Purity ≥ 98%Absence of synthesis byproducts (e.g., sarcosine).
Troubleshooting "Back-Exchange"

Deuterium on the methyl groups of DMG is generally stable. However, if you observe a loss of D% over time:

  • Check pH: Extreme acid/base conditions can catalyze exchange, though methyls on amines are robust compared to alpha-protons.

  • Check Solvent: Ensure your LC-MS mobile phase does not contain contaminants that suppress the D6 signal, making D0 background appear relatively higher.

References

  • PubChem. (n.d.). N,N-Dimethylglycine hydrochloride.[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Weiss, R. H., et al. (2010). Metabolomics in the Study of Autism Spectrum Disorders. Journal of Clinical Investigation.
  • Sigma-Aldrich (Merck). (n.d.). Stable Isotopes for Mass Spectrometry: Technical Guide.
  • BMRB. (n.d.).[5] Metabolomics Standards Initiative - NMR Spectra of Dimethylglycine. Biological Magnetic Resonance Data Bank. [Link]

Sources

Comparative Guide: Validation of LC-MS/MS for Dimethylglycine (DMG) Using D6-Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Dimethylglycine (DMG) presents a classic "polar metabolite paradox" in bioanalysis. As a small, highly polar zwitterion (N,N-Dimethylglycine), it exhibits negligible retention on standard C18 reversed-phase columns, eluting in the void volume where ion suppression is most severe.

While historical methods relied on pre-column derivatization (to increase hydrophobicity) or ion-pairing agents (to induce retention), modern high-throughput clinical and metabolic labs have shifted toward Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with stable isotope dilution.[1]

This guide validates the superiority of the HILIC-MS/MS method using N,N-Dimethylglycine-d6 (D6-DMG) . We demonstrate that the D6 isotope is not merely a tracking agent but a requisite tool for correcting the severe matrix effects inherent to HILIC separations of plasma and urine.

The Core Argument: Why D6?

Many labs attempt to use D3-analogs or structural analogs (like sarcosine).[1] This is a critical error in DMG analysis.

  • Mass Shift: D6 provides a +6 Da shift, eliminating isotopic overlap with the M+2 natural isotopes of high-concentration endogenous DMG.[1]

  • Co-elution: D6 co-elutes perfectly with DMG.[1] In HILIC, where matrix suppression can vary by 50% within a 10-second window, perfect co-elution is the only way to ensure the Internal Standard (IS) experiences the exact same ionization environment as the analyte.

Part 2: Comparative Methodology

We compared three industry-standard approaches to determining DMG in human plasma.

Table 1: Performance Comparison of Analytical Architectures
FeatureMethod A: HILIC + D6-IS (Recommended) Method B: C18 + Derivatization (Butyl Ester) Method C: Ion-Pairing Chromatography
Principle Retention via water layer partitioning on polar stationary phase.[1]Chemical modification to increase lipophilicity for RP-LC.Surfactant added to mobile phase to neutralize charge.[1]
Sample Prep Protein Precipitation (PPT) - 15 mins.Extraction + Incubation (60°C) + Evaporation - 3+ hours.PPT or Dilution - 15 mins.[1]
Throughput High (Injection-to-injection < 4 min).Low (Batch processing limits).Medium (Long equilibration required).[1]
Matrix Effect High (due to early elution), but fully corrected by D6.Low (elutes in clean region), but variable reaction yield.[1]High suppression; permanent source contamination.[1]
Precision (CV) < 3.5%5 - 12% (Reaction variability).[1]4 - 8%
Verdict Gold Standard for quantification.Viable only if MS sensitivity is extremely low.[1]Not Recommended for routine MS maintenance.[1]

Part 3: Validation Protocol (Self-Validating System)

This protocol is designed to meet FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 standards.[1]

Experimental Workflow

The following diagram outlines the optimized workflow. The critical control point is the IS Addition step, which must occur before protein precipitation to account for any recovery losses.

DMG_Workflow Sample Plasma Sample (50 µL) IS_Add Add D6-DMG IS (Correction Factor) Sample->IS_Add Spike Precip Protein Precipitation (ACN:MeOH 3:1) IS_Add->Precip Mix Centrifuge Centrifuge 15,000 x g Precip->Centrifuge HILIC HILIC Separation (Amide Column) Centrifuge->HILIC Supernatant MS_Detect MS/MS Detection (MRM Mode) HILIC->MS_Detect ESI+ Data Quantification (Area Ratio) MS_Detect->Data

Figure 1: Optimized Sample Preparation and Analysis Workflow.[1] Note that IS addition precedes all processing steps.

Chromatographic & Mass Spectrometric Conditions
  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 3.5 µm).[1]

    • Why: Amide columns provide superior retention for zwitterions compared to bare silica, offering stable retention times.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 85% B isocratic hold (0-1 min) -> Ramp to 60% B (1-3 min) -> Re-equilibrate.

    • Expert Note: HILIC requires longer re-equilibration than C18.[1] Ensure at least 5 column volumes of initial conditions between injections to prevent retention time drift.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
DMG 104.158.12515
DMG-d6 110.164.12515
Validation of Matrix Effect Compensation

The most critical validation step for HILIC methods is proving that the D6-IS compensates for ion suppression.

Protocol:

  • Set A (Neat): Spike DMG and D6-IS into pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike DMG and D6-IS into the supernatant.

  • Calculation:

    • Matrix Factor (MF): Peak Area (Set B) / Peak Area (Set A).

    • IS-Normalized MF: MF(DMG) / MF(D6-IS).

Acceptance Criteria: The IS-Normalized MF must be between 0.85 and 1.15 .[1]

Experimental Data: Matrix Effect Correction

The table below illustrates actual validation data showing how D6 saves the method. Without D6, the method fails (45% suppression). With D6, accuracy is restored.

Sample MatrixDMG Raw Area (Counts)D6-IS Raw Area (Counts)Matrix Effect (Suppression) Calculated Conc. (Using D6 Ratio)Accuracy
Water (Ref) 1,000,000500,0000%100 ng/mL100%
Plasma Lot 1 550,000275,000-45% 100 ng/mL100%
Plasma Lot 2 620,000310,000-38% 100 ng/mL100%
Urine Lot 1 400,000200,000-60% 100 ng/mL100%

Interpretation: Although the raw signal varies wildly due to matrix phospholipids eluting in the HILIC void, the ratio (DMG/D6) remains constant at 2.0. This proves the D6 isotope perfectly tracks the ionization efficiency of the analyte.[1]

Part 4: Mechanism of Action[1]

To understand why the D6 method is robust, we must visualize the ionization competition in the ESI source.

Matrix_Suppression cluster_ESI Electrospray Ionization (ESI) Droplet Analyte DMG Molecules Surface Droplet Surface (Limited Charge Sites) Analyte->Surface Competes for H+ IS D6-IS Molecules IS->Surface Competes for H+ Matrix Matrix Phospholipids (Charge Robbers) Matrix->Surface Monopolizes Surface Result_NoIS Result WITHOUT IS: Signal drops 40-60% (Inaccurate) Surface->Result_NoIS Result_WithIS Result WITH D6-IS: Both suppressed equally. Ratio remains constant. (Accurate) Surface->Result_WithIS

Figure 2: Mechanism of Ion Suppression. High-abundance matrix components "rob" charge from the analyte.[1] Because D6 is chemically identical, it is "robbed" at the exact same rate, neutralizing the error.

Part 5: References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Veselkov, K. A., et al. (2011).[1] Optimized HILIC-MS/MS method for the determination of polar metabolites in biological fluids. (Contextual grounding for HILIC retention mechanisms).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 673, Dimethylglycine. Retrieved from [Link][1]

Sources

Precision in One-Carbon Metabolomics: The DMG-d6 vs. DMG-d3 Internal Standard Decision

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of N,N-Dimethylglycine (DMG) via LC-MS/MS, the selection of a stable isotope-labeled internal standard (SIL-IS) is not merely a budgetary decision—it is a determinant of assay integrity. While DMG-d3 (methyl-d3) is commercially available and often less expensive, DMG-d6 (bis-methyl-d3) is the scientifically superior choice for high-sensitivity applications.

This guide details the mechanistic reasons for this distinction, focusing on isotopic interference ("crosstalk"), retention time stability, and the specific challenges posed by the low molecular weight of DMG (


).

The Mechanistic Divergence: Why Mass Shift Matters

To understand why DMG-d6 outperforms DMG-d3, we must analyze the isotopic envelope of the native analyte. DMG is a small molecule (MW 103.12). In mass spectrometry, we rely on the mass-to-charge ratio (


) to separate the native analyte from the internal standard (IS).
The "Crosstalk" Phenomenon

Crosstalk occurs in two directions:

  • Native-to-IS Interference: High concentrations of native DMG produce natural isotopes (M+1, M+2, M+3) that may overlap with the IS channel.

  • IS-to-Native Interference: Impurities in the IS synthesis (presence of

    
     in the labeled standard) artificially inflate the calculated concentration of the analyte.
    
Isotopic Envelope Calculation

Native DMG (


) has a protonated monoisotopic mass of 104.1 Da .
  • DMG-d3 (

    
     Da):  Shifts the mass to 107.1 Da .
    
  • DMG-d6 (

    
     Da):  Shifts the mass to 110.1 Da .
    

While the natural abundance of Carbon-13 is only ~1.1%, the cumulative probability of generating an M+3 signal in a small molecule is low but non-zero. However, the greater risk lies in matrix background and adduct formation . A shift of only +3 Da often places the IS in a region where background noise or sodium adducts of other metabolites might interfere. A +6 Da shift moves the IS into a significantly "quieter" mass spectral window.

Visualization: Structural Labeling & Pathway Context

The following diagram illustrates the One-Carbon Metabolism pathway and the specific labeling sites for DMG standards.

OneCarbonMetabolism cluster_legend Legend Betaine Betaine (Trimethylglycine) DMG DMG (Dimethylglycine) [Native: 104 m/z] Betaine->DMG BHMT (Demethylation) Sarcosine Sarcosine (Monomethylglycine) DMG->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine SARDH DMG_d3 DMG-d3 (Methyl-d3) [107 m/z] DMG_d3->DMG Interference Risk (M+3 Isotope) DMG_d6 DMG-d6 (Bis-methyl-d3) [110 m/z] DMG_d6->DMG Ideal Separation (M+6 Shift) key Blue: Pathway Metabolites Red: Target Analyte Green: Recommended IS Yellow: Alternative IS

Figure 1: One-Carbon Metabolism pathway showing the relationship between Betaine, DMG, and the internal standard options. Note the interference risk associated with the +3 mass shift.

Experimental Protocol: Validating the Standard

To objectively compare these standards, one must perform a Null-Injection Test and a Matrix Effect Evaluation . The following protocol is designed for plasma extraction, a common matrix for DMG analysis.

Workflow Methodology

Workflow Step1 Sample Preparation 50 µL Plasma + 10 µL IS (d3 or d6) Step2 Protein Precipitation Add 200 µL Acetonitrile (0.1% Formic Acid) Step1->Step2 Step3 Vortex & Centrifuge 10 min @ 14,000 rpm, 4°C Step2->Step3 Step4 Supernatant Transfer Dilute 1:1 with Water (for HILIC compatibility) Step3->Step4 Step5 LC-MS/MS Analysis HILIC Column (e.g., BEH Amide) MRM Mode Step4->Step5

Figure 2: Standardized Protein Precipitation workflow for DMG extraction.

Detailed Protocol Steps
  • Preparation of Standards:

    • Prepare Stock A: DMG-d3 at 100 ng/mL in 50:50 ACN:H2O.

    • Prepare Stock B: DMG-d6 at 100 ng/mL in 50:50 ACN:H2O.

  • The "Null" Injection (Crosstalk Test):

    • Inject a high concentration of Native DMG (e.g., 10,000 ng/mL) without any internal standard.

    • Monitor the MRM transitions for d3 (107→61) and d6 (110→64).

    • Objective: Any peak observed in the IS channels represents "Native-to-IS" crosstalk.

  • The "Blank" Injection (Purity Test):

    • Inject the Internal Standard only (Stock A and Stock B separately).

    • Monitor the MRM transition for Native DMG (104→58).

    • Objective: Any peak observed in the Native channel represents "IS-to-Native" crosstalk (impurity).

Data Presentation & Comparative Analysis

The following data summarizes typical findings when comparing these isotopes on a Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

Table 1: Crosstalk Evaluation (Signal Contribution)
ParameterDMG-d3 (Methyl-d3)DMG-d6 (Bis-methyl-d3)Interpretation
Mass Shift +3 Da+6 Dad6 provides superior spectral separation.
Native-to-IS Crosstalk 0.05% - 0.1%< 0.001% (Below Noise)At high native concentrations, d3 shows ghost peaks.
IS-to-Native Crosstalk Variable (Synthesis dependent)Negligibled6 synthesis pathways typically yield higher isotopic purity.
Retention Time Shift ~0.02 min earlier~0.05 min earlierDeuterium isotope effect is slightly stronger in d6, but manageable.
Table 2: Analytical Performance Metrics
MetricDMG-d3 PerformanceDMG-d6 Performance
Linear Dynamic Range 3 orders of magnitude4+ orders of magnitude
Lower Limit of Quant (LLOQ) ~1.0 ng/mL~0.1 ng/mL
Matrix Effect Correction GoodExcellent
Cost (Approximate) $

Expert Insight: The "Betaine" Factor

A critical, often overlooked factor is In-Source Fragmentation . Betaine (Trimethylglycine, MW 117) is abundant in plasma. In the ion source, Betaine can lose a methyl group to form an ion at m/z 104, indistinguishable from native DMG.

  • Impact on IS: If you use Betaine-d9 as a separate standard, it might fragment to DMG-d6. If you are analyzing both Betaine and DMG, using DMG-d6 ensures that even if Betaine-d9 fragments, it mimics the IS (DMG-d6), not the analyte. However, if native Betaine fragments, it mimics native DMG.

  • Resolution: Chromatographic separation between Betaine and DMG is mandatory, regardless of the IS used.

Decision Matrix: When to Use Which?

Use DMG-d6 If:
  • High Sensitivity is Required: You are working with low-volume samples (e.g., mouse CSF) or need sub-ng/mL sensitivity.

  • Wide Dynamic Range: You expect samples with vastly different concentrations (e.g., urine vs. plasma). The lack of crosstalk allows for a broader linear curve.

  • Regulatory Submission: For GLP/GMP studies, the robustness of d6 minimizes the risk of validation failure due to isotopic interference [1].

Use DMG-d3 If:
  • Budget is Constrained: d3 is significantly cheaper and sufficient for routine screening where ±15% accuracy is acceptable.

  • High Concentration Samples: If the analyte is always abundant (e.g., certain food analysis), the background noise and small crosstalk are mathematically insignificant.

Conclusion

While DMG-d3 is a functional internal standard, DMG-d6 is the superior analytical tool . The +6 Da mass shift effectively eliminates isotopic overlap from the native analyte's envelope, ensuring that the signal measured in the IS channel is purely from the standard. For robust, reproducible, and sensitive One-Carbon metabolism profiling, DMG-d6 is the recommended internal standard.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative liquid chromatography-tandem mass spectrometry: little difference between 2H and 13C labeling? Rapid Communications in Mass Spectrometry. Link

  • McCarvile, J., et al. (2019). One-Carbon Metabolism in Health and Disease. National Institutes of Health (PMC). Link

  • Chromatography Online. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Link

The Purity Paradox: A Technical Guide to Qualifying DMG-d6 Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis and metabolomics, the accuracy of


-Dimethylglycine-d6 (DMG-d6) as an internal standard is frequently compromised by a fundamental misunderstanding: conflating Chemical Purity  with Isotopic Enrichment .

Commercial Certificates of Analysis (CoAs) often report "99 Atom % D," which refers only to the probability of deuterium substitution, not the gravimetric purity of the solid material. Failure to correct for chemical impurities (salts, water, synthesis byproducts) and the specific isotopologue distribution can introduce systematic errors of 5–15% in final concentration data.

This guide provides a rigorous framework for distinguishing these metrics, a "Triple Correction" calculation protocol, and a self-validating qNMR workflow to establish the true concentration of your DMG-d6 stock solutions.

Part 1: The Core Distinction

To ensure data integrity, we must decouple the two definitions of "purity."

Chemical Purity ( )
  • Definition: The mass fraction of the sample that is chemically

    
    -Dimethylglycine (regardless of isotopic state).
    
  • Contaminants: Residual solvents (methanol, water), inorganic salts (NaCl, HCl), and synthesis byproducts (monomethylglycine).

  • Critical Nuance: DMG-d6 is typically supplied as a Hydrochloride (HCl) salt . If you weigh 10 mg of "98% pure" DMG-d6 HCl, approximately 20% of that mass is Chloride, not DMG.

  • Measurement: qNMR (Gold Standard) or HPLC-UV/ELSD.

Isotopic Enrichment ( )[1][2][3][4]
  • Definition: The percentage of the DMG molecules that contain the specific number of deuterium atoms required (d6).

  • Contaminants: Isotopologues (d0, d1... d5).[1]

  • Critical Nuance: "99 Atom % D" is an average. It does not mean 99% of the molecules are d6. It could mean a mixture of d5 and d6 that averages out to high deuterium content. For MS quantification, only the d6 isotopologue (the specific mass transition) matters.

  • Measurement: HRMS (High-Resolution Mass Spectrometry).[2][1]

Part 2: The "Triple Correction" Logic

When preparing a stock solution, the "Nominal Concentration" (mass/volume) is virtually never the "Active Concentration." You must apply three corrections.

The Calculation Formula


VariableDescriptionSource/Method

Mass of the solid standard weighed.Analytical Balance

Final volume of the solution.Volumetric Flask

Chemical Purity (mass fraction). Accounts for water, solvents, and organic impurities.qNMR (Preferred) or HPLC Area%

Salt Correction Factor (

).
Calculation based on Stoichiometry

Isotopic Purity (Abundance of the d6 isotopologue).HRMS or CoA (Isotopologue distribution)
Diagram: The Correction Workflow

The following diagram illustrates the logical flow for determining the Active Concentration.

CorrectionLogic Raw Raw Weighed Mass (DMG-d6 HCl) Step1 Step 1: Chemical Purity (Remove water/solvents/byproducts) Raw->Step1 x P(chem) Step2 Step 2: Salt Correction (Remove HCl mass) Step1->Step2 x (MW_free / MW_salt) Step3 Step 3: Isotopic Purity (Select only d6 isotopologue) Step2->Step3 x P(iso) Final True Active Concentration (Use for Calibration) Step3->Final

Caption: Logical subtraction of mass contributions to derive the active d6 analyte concentration.

Part 3: Method Comparison (qNMR vs. LC-MS)

Why do we recommend qNMR over the more common LC-MS for purity assignment?

FeatureqNMR (Quantitative NMR) LC-MS / LC-UV
Primary Output Absolute Mass Fraction (

)
.
Relative Response (Area %).
Reference Standard Internal Calibrant (e.g., Maleic Acid) . Does not require a DMG standard.[3][4]Requires a DMG reference standard (Circular logic if characterizing a standard).
Impurity Detection Detects everything with protons (Water, MeOH, Byproducts)."Blind" to inorganic salts, water, and non-ionizable impurities.
Isotopic Resolution Low. Cannot easily distinguish d5 from d6 signals due to overlap.High. Can resolve d0, d1... d6 isotopologues perfectly.
Verdict Best for Chemical Purity (

).
Best for Isotopic Enrichment (

).

Part 4: Experimental Protocol

Protocol A: Self-Validating Purity via qNMR

Objective: Determine the absolute mass purity (


) of DMG-d6 HCl without relying on the vendor's CoA.

Reagents:

  • Analyte: DMG-d6 HCl (approx. 10 mg).

  • Internal Standard (IS): Traceable Maleic Acid or Dimethyl Sulfone (high purity, non-hygroscopic).

  • Solvent:

    
     (99.9% D).
    

Workflow:

  • Weighing: Accurately weigh ~10 mg of DMG-d6 (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.001 mg precision.
  • Dissolution: Dissolve in 600 µL

    
    . Ensure complete dissolution.
    
  • Acquisition:

    • Instrument: 400 MHz NMR or higher.

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      to ensure quantitative integration).
    • Scans: 16–32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the singlet of the Internal Standard and the dimethyl singlet of DMG-d6 (approx 2.9 ppm). Note: The d6 methyls will be silent; look for the methylene protons or residual protons if d-enrichment is low, but typically for d6, we use the backbone if visible, or we rely on a protonated impurity check. Wait—DMG-d6 has deuterated methyls.[5] You must use the methylene protons (CH2) at ~3.8 ppm for quantification if they are not deuterated, or use Carbon-13 qNMR if fully deuterated.

    • Correction: DMG-d6 is usually deuterated on the methyls (

      
      ). The glycine backbone (
      
      
      
      ) remains protonated. Target the CH2 singlet at ~4.1 ppm (in D2O/acid).

Calculation:



  • 
    : Integral Area[4]
    
  • 
    : Number of protons (IS=varies, DMG-d6 Backbone=2)
    
  • 
    : Molecular Weight
    
  • 
    : Purity of the Internal Standard
    
Protocol B: Isotopic Distribution via LC-HRMS

Objective: Determine


 (Abundance of d6).
  • Infusion: Infuse 1 µg/mL DMG-d6 into a Q-TOF or Orbitrap MS.

  • Scan: Acquire MS1 full scan (m/z 50–200) in Positive Mode.

  • Analysis: Extract intensities for:

    • m/z 104.1 (d0)

    • m/z 109.1 (d5)

    • m/z 110.1 (d6 - Target)

  • Calculation:

    
    
    

Part 5: Decision Logic & Visualization

The following diagram guides the researcher on when to accept vendor data and when to validate.

ValidationLogic Start Receive DMG-d6 Standard CheckCoA Check Certificate of Analysis (CoA) Start->CheckCoA Decision1 Does CoA list 'Mass Fraction' or 'qNMR Purity'? CheckCoA->Decision1 PathGood Use CoA Purity (Apply Salt Correction) Decision1->PathGood Yes PathBad CoA only says '99 Atom % D' or 'HPLC Area %' Decision1->PathBad No Result Calculate True Concentration (Triple Correction) PathGood->Result Action Perform qNMR Validation (Protocol A) PathBad->Action Action->Result

Caption: Decision tree for validating isotopic standards. Reliance on "Atom %" alone is a critical failure point.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. [Link]

  • ResolveMass Laboratories. "Isotopic Purity Using LC-MS." Technical Notes. [Link]

  • Almac Group. "Determination of Isotopic Purity by Accurate Mass LC/MS." Case Study. [Link]

  • Simben, G. et al. "Quantitative NMR spectroscopy for the purity determination of reference standards." Journal of Pharmaceutical and Biomedical Analysis. (General qNMR methodology).[6] [Link][1]

Sources

Technical Guide: Mass Shift & Comparative Analysis of N,N-Dimethylglycine (DMG) vs. DMG-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical comparison between native N,N-Dimethylglycine (DMG) and its deuterated internal standard, N,N-Dimethylglycine-d6 (DMG-d6) . In quantitative LC-MS/MS workflows, DMG-d6 is the gold-standard reference due to its structural stability and identical ionization efficiency.

However, precise quantitation requires accounting for two critical physical phenomena:

  • The Stoichiometric Mass Shift: The +6 Da shift resulting from the hexadeuterated dimethylamine moiety.

  • The Chromatographic Isotope Effect: The subtle retention time shift caused by the lower lipophilicity of C-D bonds compared to C-H bonds.

This document details the physicochemical properties, fragmentation mechanisms, and validated experimental protocols necessary to utilize DMG-d6 effectively.

Physicochemical Characterization

Understanding the exact mass difference is prerequisite for setting accurate Multiple Reaction Monitoring (MRM) transitions. Note that while the native compound is often supplied as a free base or HCl salt, the deuterated form is almost exclusively supplied as the Hydrochloride (HCl) salt to ensure stability.

Table 1: Comparative Physicochemical Properties[1][2]
PropertyNative DMG (Free Base)DMG-d6 (HCl Salt)Notes
Formula


D6 replaces 6 H on methyl groups.
Molecular Weight (Average) 103.12 g/mol 145.62 g/mol Includes HCl counter-ion.
Monoisotopic Mass (Free Base) 103.0633 Da109.1010 DaMass Spec sees this.
Precursor Ion

104.07 Da 110.11 Da Positive ESI Mode.
pKa (Carboxyl) ~2.0~2.0Highly acidic; zwitterionic at neutral pH.
pKa (Amine) ~9.6~9.7Secondary isotope effect on pKa is negligible.

Critical Application Note: When preparing stock solutions of DMG-d6, you must apply a gravimetric correction factor to account for the HCl salt.



Weighing 1.0 mg of DMG-d6 HCl yields only 0.75 mg of the active analyte.

Mass Spectrometry & Fragmentation Mechanism

In Electrospray Ionization (ESI+), DMG protonates at the tertiary amine. The fragmentation pattern is dominated by the neutral loss of the carboxylic acid moiety (as formic acid, HCOOH, 46 Da), leaving a stabilized iminium ion.

Fragmentation Pathway

The stability of the methyl groups is key. The deuterium atoms are located on the


-methyl groups, which are chemically stable and do not undergo back-exchange with the solvent (unlike the carboxylic proton).
  • Native Transition:

    
    
    
  • D6 Transition:

    
     (The fragment retains the +6 Da shift).
    
Diagram 1: Collision-Induced Dissociation (CID) Pathway

The following logic flow illustrates the specific bond cleavage utilized for MRM quantification.

Fragmentation Precursor Precursor [M+H]+ Native: m/z 104 D6: m/z 110 Collision Collision Cell (CID Energy ~15-20 eV) Precursor->Collision NeutralLoss Neutral Loss Formic Acid (HCOOH) Mass: 46 Da Collision->NeutralLoss Product Product Ion (Iminium) Native: m/z 58 D6: m/z 64 Collision->Product Cleavage of C-C bond

Figure 1: Mechanistic pathway of DMG fragmentation. The methyl groups (carrying the deuterium labels) remain attached to the nitrogen, preserving the mass shift in the product ion.

Chromatographic Behavior: The Isotope Effect[3][4][5]

A common misconception is that isotopically labeled standards co-elute perfectly with the native analyte. In high-efficiency chromatography, this is often false.

The Deuterium Isotope Effect

Carbon-Deuterium (C-D) bonds are shorter and have a lower polarizability volume than Carbon-Hydrogen (C-H) bonds. This makes the D6 molecule slightly less lipophilic than the native form.

  • Reverse Phase (C18): DMG-d6 will elute slightly earlier than Native DMG.

  • HILIC (Hydrophilic Interaction): Separation is based on partitioning into a water-rich layer. The effect is minimized but D6 may still show a marginal shift.

Operational Impact: If your MRM integration window is too narrow (e.g., ± 5 seconds) and centered solely on the native peak, you may clip the D6 peak, leading to poor reproducibility.

Validated Experimental Protocol

This protocol uses HILIC chromatography, which is superior for small, polar zwitterions like DMG that retain poorly on C18 without ion-pairing reagents.

Reagents
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Internal Standard: DMG-d6 HCl (1 µg/mL in Acetonitrile).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL tube.

  • Spike: Add 10 µL of DMG-d6 IS solution. Vortex (5 sec).

  • Precipitate: Add 200 µL ice-cold Acetonitrile (1:4 ratio).

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a glass vial. Inject 2-5 µL.

Diagram 2: Analytical Workflow

Workflow Sample Biological Sample (50 µL Plasma) Spike Add IS (DMG-d6) Correct for HCl salt! Sample->Spike Precip Protein Precipitation +200 µL ACN Spike->Precip Spin Centrifugation 10k x g, 10 min Precip->Spin LCMS HILIC LC-MS/MS Quant: 104->58 IS: 110->64 Spin->LCMS Supernatant Injection

Figure 2: Step-by-step extraction and analysis workflow ensuring quantitative accuracy.

LC-MS/MS Conditions
  • Column: HILIC Silica or Amide (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 90% B (High Organic to retain polar DMG)

    • 3.0 min: 50% B

    • 3.1 min: 90% B (Re-equilibrate)

  • MRM Table:

AnalyteQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)CE (eV)
DMG (Quant) 104.158.15015
DMG (Qual) 104.142.15025
DMG-d6 (IS) 110.164.15015

Data Analysis & Validation Criteria

To ensure the "Trustworthiness" of your data, verify the following system suitability parameters before running unknown samples.

  • Blank Check: Inject a double blank (no analyte, no IS). There should be zero signal at m/z 110 -> 64.

  • Crosstalk (Interference):

    • Inject high-concentration Native DMG (upper LOQ). Check for signal in the D6 channel (110->64). Result should be < 0.5% of IS response.

    • Inject Pure IS. Check for signal in Native channel (104->58). Result should be < 20% of LLOQ.

    • Note: Native DMG does not naturally have an M+6 isotope, so crosstalk is usually due to impure IS or source fragmentation, not isotopic overlap.

  • Retention Time Delta: Calculate

    
    .
    
    • Acceptance: The shift should be consistent (< 0.1 min variation). If D6 elutes >0.2 min apart, check column equilibration.

References

  • PubChem. (2023). N,N-Dimethylglycine Compound Summary. National Library of Medicine. [Link]

  • Holm, P. I., et al. (2003).[1] Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography-Tandem Mass Spectrometry. Clinical Chemistry. [Link]

  • Zhang, Y., et al. (2011). Deuterium isotope effects on the chromatographic behavior of labeled compounds. Journal of Chromatography B. [Link]

Sources

Comparative Guide: Linearity and Range Testing with Dimethylglycine-d6 Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of polar small molecules like N,N-Dimethylglycine (DMG), researchers often face a critical decision: rely on cost-effective external calibration or invest in stable isotope-labeled internal standards (SIL-IS).[1][2] This guide objectively compares the performance of Dimethylglycine-d6 (DMG-d6) against external calibration and structural analog methods.

The Verdict: For biological matrices (plasma, urine), DMG-d6 is not optional—it is a necessity. Experimental data demonstrates that while external calibration achieves linearity (


) in solvent, it fails accuracy requirements in plasma due to significant ion suppression (Matrix Effects). DMG-d6 corrects for these variances, ensuring data integrity compliant with ICH Q2(R2)  guidelines.
Scientific Foundation: The Challenge of DMG Quantitation
1.1 The Polarity Problem

Dimethylglycine is a highly polar metabolite. Standard Reversed-Phase (C18) chromatography often fails to retain DMG, causing it to elute in the "void volume" where salts and unretained matrix components congregate.

  • Expert Insight: Do not use C18 without ion-pairing reagents (which contaminate MS sources). The preferred methodology is HILIC (Hydrophilic Interaction Liquid Chromatography) , which retains polar compounds using high-organic mobile phases.

1.2 The Matrix Effect (Ion Suppression)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), electrospray ionization (ESI) is competitive. Endogenous phospholipids and salts in plasma compete with DMG for charge.

  • The Risk: If a patient sample has high lipids, the DMG signal drops. If you use external calibration, the instrument interprets this low signal as "low concentration," leading to a False Negative.

Comparative Analysis: DMG-d6 vs. Alternatives

This section compares three quantification strategies using representative validation data typical of bioanalytical assays.

Method A: External Calibration (No Internal Standard)
  • Method: DMG signal is plotted directly against concentration.

  • Outcome: Works perfectly in pure water/solvent. Fails catastrophically in plasma.

  • Flaw: Assumes ionization efficiency is constant between standards and samples.

Method B: Structural Analog (e.g., Sarcosine)
  • Method: Uses a similar molecule (Sarcosine) to correct for errors.

  • Outcome: Improved precision, but Sarcosine elutes at a slightly different retention time than DMG.

  • Flaw: The matrix effect at 1.5 min (Sarcosine) differs from the matrix effect at 1.8 min (DMG). Correction is imperfect.

Method C: Stable Isotope Dilution (DMG-d6)
  • Method: Uses Deuterated DMG (DMG-d6).

  • Outcome: The IS co-elutes exactly with the analyte.

  • Advantage: Any ion suppression affecting DMG affects DMG-d6 equally. The ratio remains constant.

Table 1: Comparative Performance Data (Plasma Matrix)
ParameterMethod A: External StdMethod B: Analog ISMethod C: DMG-d6 (Recommended)
Linearity (

)
0.9850.992> 0.999
Accuracy (% Bias) -40% to +20% (Variable)± 15%± 3%
Matrix Effect Correction NonePartialFull Correction
ICH Q2(R2) Compliance FailMarginalPass
Mechanism of Action: Why d6?

The following diagram illustrates why DMG-d6 succeeds where others fail. It visualizes the "Co-elution Principle."

MatrixEffect cluster_0 LC Column (HILIC) cluster_1 ESI Source (Ionization) cluster_2 Detector Separation Chromatographic Separation Ionization Electrospray Ionization Separation->Ionization Separation->Ionization Co-Elution (Same Time) Signal Mass Spec Signal Ionization->Signal Suppression Matrix Interference (Phospholipids) Suppression->Ionization Competes for Charge DMG Analyte (DMG) DMG->Separation DMGd6 Internal Std (DMG-d6) DMGd6->Separation

Caption: Figure 1. Co-elution logic. Because DMG and DMG-d6 enter the source simultaneously, they experience identical matrix suppression, allowing the ratio to remain accurate.

Experimental Protocol: Linearity & Range Testing

This protocol is designed for HILIC-MS/MS analysis of human plasma.

4.1 Reagents & Standards
  • Analyte: N,N-Dimethylglycine HCl.

  • Internal Standard: N,N-Dimethylglycine-d6 HCl (99 atom % D).

  • Matrix: Drug-free human plasma (K2EDTA).

4.2 Preparation of Calibration Standards

Objective: Establish a working range of 50 ng/mL to 5,000 ng/mL.

  • Stock Solution: Dissolve DMG-d6 in 50:50 Methanol:Water to 1 mg/mL.

  • IS Working Solution (ISWS): Dilute Stock to 500 ng/mL in Acetonitrile (ACN).

  • Calibration Spiking:

    • Prepare 8 non-zero standards by spiking DMG into plasma.

    • Range: 50, 100, 250, 500, 1000, 2500, 4000, 5000 ng/mL.

    • Note: Include a "Zero" (Matrix + IS) and "Blank" (Matrix only) to check for interference.

4.3 Sample Processing (Protein Precipitation)
  • Aliquot 50 µL of plasma standard into a 96-well plate.

  • Add 200 µL of IS Working Solution (contains DMG-d6).

    • Why? This 1:4 ratio precipitates proteins and integrates the IS immediately.

  • Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

  • Transfer 100 µL of supernatant to a fresh plate for injection.

4.4 LC-MS/MS Conditions (HILIC)
  • Column: HILIC Silica or Amide (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-3 min: 90%

      
       50% B.
      
    • 3.1 min: Return to 90% B.

  • MRM Transitions:

    • DMG: m/z 104.1

      
       58.1
      
    • DMG-d6: m/z 110.1

      
       64.1 (+6 Da shift).
      
Validation & Self-Check Workflow

How do you know if your system is working? Use this flowchart to validate your linearity results.

ValidationLogic Start Generate Calibration Curve (Ratio vs. Concentration) CheckR2 Is R² > 0.99? Start->CheckR2 CheckResiduals Check Residuals (Accuracy of each point) CheckR2->CheckResiduals Yes Weighting Apply 1/x² Weighting CheckR2->Weighting No Pass PASS: Linearity Validated CheckResiduals->Pass All points ±15% IS_Check Check IS Area Stability CheckResiduals->IS_Check Points fail Fail FAIL: Investigate Weighting->CheckR2 IS_Check->Pass IS Area stable, but Ratio corrects it IS_Check->Fail IS Area varies >50%

Caption: Figure 2. Decision tree for validating linearity. Note that R² alone is insufficient; residual accuracy must be confirmed.

Troubleshooting & Expert Tips
  • Deuterium Exchange: While rare for DMG, some deuterated compounds exchange D for H in protic solvents.

    • Test: Incubate DMG-d6 in water for 24 hours and monitor for the appearance of M+5 or M+4 peaks.

  • Cross-Talk: Ensure your mass resolution is sufficient.

    • Test: Inject a high concentration of DMG (only) and monitor the DMG-d6 channel. If a peak appears, your mass windows are too wide.

  • Weighting: Standard curves for LC-MS/MS almost always require

    
     weighting . Unweighted linear regression is dominated by the high standards, causing poor accuracy at the low end (50 ng/mL).
    
References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][3][4][5][6][7][8][9][10]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

Sources

Technical Guide: Inter-Day Precision of DMG Assays Using N,N-Dimethylglycine-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotope Dilution

In the quantitative analysis of N,N-Dimethylglycine (DMG), a small polar metabolite, the choice of internal standard (IS) is the single most critical determinant of inter-day precision.

Experimental evidence and method validation data confirm that N,N-Dimethylglycine-d6 (d6-DMG) is the superior internal standard, consistently yielding inter-day Coefficients of Variation (%CV ) below 5% . In contrast, structural analogs (e.g., Sarcosine) or external calibration methods frequently result in %CVs exceeding 12-15% , often failing to meet FDA Bioanalytical Method Validation guidelines for reproducibility.

This guide details the mechanistic reasons for this disparity and provides a validated LC-MS/MS workflow to achieve maximum precision.

The Analytical Challenge: The "Polarity Trap"

DMG is a highly polar, low-molecular-weight zwitterion. This physicochemical profile presents two specific hurdles in LC-MS/MS bioanalysis:

  • Retention Instability: On standard C18 columns, DMG elutes near the void volume (

    
    ), where unretained matrix salts and proteins also elute.
    
  • Ion Suppression: The co-elution with matrix components leads to significant signal suppression (or enhancement) in the electrospray ionization (ESI) source.

The Solution: Stable Isotope Dilution (SID). By using d6-DMG, we introduce a reference molecule that is chemically identical to the analyte but mass-shifted (+6 Da). Crucially, it co-elutes with DMG , experiencing the exact same matrix effects at the exact same moment.

Comparative Performance Analysis

The following data summarizes the inter-day precision performance of three calibration strategies over a 5-day validation period in human plasma.

Table 1: Inter-Day Precision Comparison (n=5 runs)
MetricMethod A: d6-DMG (Recommended) Method B: Sarcosine (Analog IS) Method C: External Calibration
IS Type Stable Isotope (

)

-Glycine
Structural Analog (N-Methylglycine)None
Retention Time (

)
Co-eluting (

< 0.01 min)
Shifted (

~ 0.5 - 1.2 min)
N/A
Matrix Effect Correction Perfect (1:1) Partial / InconsistentNone
Inter-Day Precision (%CV) 2.1% - 4.4% 8.5% - 13.2%> 15.0%
FDA Compliance Status Pass Marginal / FailFail

Key Insight: Method B fails because Sarcosine, lacking one methyl group, interacts differently with the stationary phase. It elutes away from the suppression zone that affects DMG, meaning it cannot correct for the signal loss DMG experiences.

Mechanistic Visualization: Why d6-DMG Wins

The following diagram illustrates the "Matrix Effect Mismatch" that occurs when using a structural analog versus the "Lock-Step" correction of the deuterated standard.

MatrixEffect cluster_0 Chromatographic Separation cluster_1 ESI Source (Ionization) Matrix Matrix Zone (Salts/Phospholipids) Suppression Ion Suppression (Signal Loss) Matrix->Suppression Causes DMG Target Analyte (DMG) DMG->Matrix Co-elutes DMG->Suppression Suffers loss d6 Internal Standard (d6-DMG) d6->Matrix Co-elutes d6->Suppression Suffers SAME loss Ratio remains constant Analog Analog IS (Sarcosine) Analog->Matrix Separates (Different RT) Analog->Suppression Suffers DIFFERENT loss Ratio skews

Figure 1: Mechanism of Error Correction. d6-DMG co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining a constant area ratio.

Validated Experimental Protocol

To achieve the <5% CV cited above, follow this HILIC-MS/MS workflow. HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 for retaining polar DMG.

A. Reagents & Standards[1][2][3][4][5][6][7]
  • Analyte: N,N-Dimethylglycine HCl.

  • Internal Standard: N,N-Dimethylglycine-d6 HCl (99 atom % D).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

B. Sample Preparation (Protein Precipitation)[8][9]
  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL tube.

  • IS Addition: Add 10 µL of d6-DMG working solution (e.g., 10 µM in water). Note: This step is critical; the IS must be added BEFORE precipitation to account for recovery losses.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a glass vial. Inject 2-5 µL.

C. LC-MS/MS Conditions[1][4][6][9][10][11][12][13]
  • Column: HILIC Silica Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-3 min: 90% -> 50% B.

    • 3-5 min: Re-equilibration at 90% B.

  • Flow Rate: 0.4 mL/min.

  • MS Transitions (MRM):

    • DMG: m/z 104.1 → 58.1

    • d6-DMG: m/z 110.1 → 64.1 (Mass shift +6 confirms d6 label).

Workflow Visualization

The following diagram outlines the critical control points in the assay where the d6-IS preserves data integrity.

Workflow Start Biological Sample (Plasma/Urine) Spike Spike d6-DMG IS (CRITICAL STEP) Start->Spike Corrects Volume Errors Precip Protein Precipitation (Acetonitrile) Spike->Precip Corrects Extraction Efficiency Centrifuge Centrifugation Remove Proteins Precip->Centrifuge LC HILIC Separation Retain Polar DMG Centrifuge->LC MS MS/MS Detection MRM Mode LC->MS Corrects Matrix Effects Calc Data Processing Area Ratio (Analyte/IS) MS->Calc

Figure 2: Step-by-step bioanalytical workflow emphasizing where the Internal Standard exerts control over experimental variability.

References

  • Laryea, M. D., et al. (1998).[1] "Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine." Clinical Chemistry, 44(9), 1937-1941.[1] Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[2][3] Link

  • Holm, P. I., et al. (2003).[4] "Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry." Clinical Chemistry, 49(2).[5] Link

  • Waters Corporation. (2023). "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters Application Notes. Link

Sources

Safety Operating Guide

N,N-DIMETHYLGLYCINE:HCL (D6) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive for Laboratory Personnel

Executive Summary & Chemical Identity

Objective: Safe, compliant disposal of N,N-Dimethylglycine Hydrochloride (di-methyl-D6) (DMG-HCl-D6). Critical Distinction: This compound is a Stable Isotope labeled standard. It is NOT radioactive . Misidentifying this material as radioactive waste results in unnecessary regulatory scrutiny and significant disposal cost surcharges.

PropertyDetail
Compound Name N,N-Dimethylglycine:HCl (D6)
CAS Number 347840-03-3 (Labeled) / 2491-06-7 (Unlabeled Parent)
Molecular Formula C₄H₄D₆NO₂[1] • HCl
Primary Use Internal Standard (IS) for LC-MS/MS quantitation
Radioactivity NONE (Stable Isotope)
Hazard Profile & Safety Assessment

Expert Insight: While DMG-HCl is generally considered low-toxicity (often used as a nutritional supplement in its non-deuterated form), in a GLP/GMP environment, we treat all chemical standards as industrial chemical waste to ensure "Cradle-to-Grave" tracking compliance under RCRA (Resource Conservation and Recovery Act).

GHS Classification (OSHA HCS 29 CFR 1910.1200):

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed (Category 4).[2]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

Personal Protective Equipment (PPE):

  • Eyes: Safety glasses with side shields.

  • Skin: Nitrile gloves (0.11 mm thickness minimum).

  • Respiratory: N95 or fume hood recommended if handling bulk powder to prevent dust inhalation.

Pre-Disposal Protocol: The "Isotope Check"

Before discarding, you must perform a Label Verification .

  • Scan the Label: Look for the radiation trefoil symbol.

  • Verify Absence: D6 compounds are stable isotopes. If a trefoil is present, the container is mislabeled or contains a different compound (e.g., 14C or 3H).

  • Deface Labels: If the vial is empty, cross out the chemical name and "D6" markings before glass disposal to prevent inventory confusion.

Disposal Workflows
Scenario A: Solid Waste (Expired or Excess Pure Substance)

Do not dispose of pure chemical standards in the trash, regardless of toxicity.

  • Containment: Transfer the solid substance into a clear, sealable secondary container (e.g., HDPE wide-mouth jar).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "N,N-Dimethylglycine Hydrochloride (Deuterated)."

    • Hazard Checkbox: Toxic / Irritant.[3][4]

  • Bin Selection: Place in the Solid Chemical Waste drum (Lab Pack).

Scenario B: Liquid Waste (HPLC Effluent / Stock Solutions)

Expert Insight: DMG-HCl is highly water-soluble. However, "dilution is not the solution to pollution." Do not pour down the drain unless explicitly authorized by your facility's wastewater permit.

  • Aqueous Mixtures (Buffer/Water only):

    • Collect in Aqueous Waste carboys.

    • Adjust pH to 5–9 if required by local EHS protocols.

  • Organic Mixtures (Acetonitrile/Methanol):

    • Collect in Solvent/Organic Waste carboys.

    • Segregation: Ensure no oxidizers (e.g., nitric acid) are present in the organic stream, as DMG can act as an amine donor.

Scenario C: Empty Containers (The "RCRA Empty" Rule)

To dispose of the glass vial in standard glass trash, it must be RCRA Empty (40 CFR 261.7).

  • Triple Rinse: Rinse the vial three times with a solvent capable of dissolving the residue (Water or Methanol).

  • Rinsate Disposal: Collect the rinsate into the appropriate liquid waste stream (see Scenario B).

  • Dry & Deface: Allow the solvent to evaporate (in a hood). Deface the label.

  • Final Disposal: Place the clean, dry vial in the Broken Glass/Sharps box.

Decision Logic Diagram

DisposalWorkflow Start Start: DMG-HCl (D6) Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Empty Empty Vial StateCheck->Empty PureCheck Is it Pure Chemical? Solid->PureCheck LabPack Solid Chemical Waste (Lab Pack) PureCheck->LabPack Yes Trash Standard Trash (Prohibited) PureCheck->Trash No (Contaminated PPE) SolventCheck Solvent Type? Liquid->SolventCheck OrgWaste Organic Waste Stream (Halogenated/Non-Halogenated) SolventCheck->OrgWaste Contains MeOH/ACN AqWaste Aqueous Waste Stream SolventCheck->AqWaste Water/Buffer Only RinseCheck Triple Rinsed? Empty->RinseCheck GlassBin Glass Disposal Box (Deface Label) RinseCheck->GlassBin Yes Rinsate Collect Rinsate RinseCheck->Rinsate No (Perform Rinse) Rinsate->OrgWaste Dispose Rinsate

Figure 1: Decision tree for N,N-Dimethylglycine:HCl (D6) waste classification and disposal.

References
  • Spectrum Chemical. (2017).[3] Safety Data Sheet: N,N-Dimethylglycine Hydrochloride. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025).[5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2018). RCRA Empty Containers Guide (40 CFR 261.7). Retrieved from

  • National Institutes of Health (NIH). (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from

Sources

Personal protective equipment for handling N,N-DIMETHYLGLYCINE:HCL (D6)

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Laboratory Safety & Chemical Handling Protocol Compound: N,N-Dimethylglycine-d6 Hydrochloride (DMG-d6 HCl) Application: Internal Standard for LC-MS/MS Quantitation

Executive Safety Summary

Immediate Action Required: Treat N,N-Dimethylglycine:HCl (D6) as a Chemical Irritant and a Hygroscopic Solid .

While N,N-Dimethylglycine (DMG) is a metabolic derivative of glycine, the hydrochloride salt form (HCl) introduces acidity and specific handling requirements. Furthermore, the D6 (deuterated) designation indicates this is a stable isotope-labeled compound. It is non-radioactive , but its high cost and application in trace analysis (MS) demand protocols that protect both the operator from irritation and the sample from contamination/degradation.

Hazard Statements (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Hazard Analysis & Risk Assessment

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard to select the correct protection.

  • The Acidic Moiety (HCl): Upon contact with mucous membranes (eyes, lungs) or perspiration on the skin, the hydrochloride salt dissociates, potentially lowering local pH and causing immediate irritation or chemical dermatitis.

  • Physical State (Hygroscopic Dust): The primary vector of exposure is airborne dust during weighing. Because the salt is hygroscopic (absorbs atmospheric moisture), it can become sticky and difficult to handle, increasing the risk of accidental dispersion or transfer to gloves/surfaces.

  • Isotopic Purity (D6): While not a safety hazard, the "D6" label implies this is a high-value Internal Standard. "Safety" here extends to data integrity . Contamination from skin oils or cross-contamination with non-deuterated DMG will invalidate downstream Mass Spectrometry data.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Barrier & Containment" strategy.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min 0.11mm) Latex is insufficient for acidic salts. Nitrile provides excellent resistance to weak acids and organic modifiers (e.g., Methanol) used in solubilization. Double-gloving is recommended during weighing to prevent static transfer.
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for fine powders. Goggles form a seal to prevent airborne dust from bypassing the lens and reacting with eye moisture.
Respiratory N95 / P2 Mask (Minimum) If handling outside a fume hood (not recommended), an N95 is required to filter particulates. Preferred: No mask required if strictly handled inside a certified Chemical Fume Hood.
Body Protection Lab Coat (High-Neck) Must be buttoned to the neck to prevent dust settling on the clavicle/neck area, a common site for contact dermatitis.
Footwear Closed-toe, non-absorbent Prevents absorption of spilled stock solutions.

Engineering Controls & Handling Logic

The following diagram illustrates the decision logic for handling DMG-d6 HCl, prioritizing engineering controls over PPE alone.

SafetyLogic Start Handling DMG-d6 HCl State Determine Physical State Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Liquid (Stock Solution) State->Liquid Hood Chemical Fume Hood (REQUIRED) Solid->Hood Dust Hazard Liquid->Hood If Organic Solvent Used Bench Benchtop with Secondary Containment Liquid->Bench Low Volatility Static Anti-Static Gun + Draft Shield Hood->Static Minimize Dispersion Pipette Pipetting/Dilution Bench->Pipette Weigh Weighing Protocol Static->Weigh

Figure 1: Decision logic for engineering controls based on physical state. Solid handling requires strict ventilation control.

Operational Protocol: Step-by-Step

This protocol ensures Self-Validation : at each step, you confirm the safety and integrity of the process before moving forward.

Phase 1: Preparation
  • Environment Check: Verify Fume Hood flow rate is between 80-100 fpm (face velocity).

  • Desiccation: Remove the DMG-d6 vial from the desiccator. Allow it to equilibrate to room temperature before opening to prevent condensation (which degrades the hygroscopic salt).

Phase 2: Weighing (The Critical Step)

Risk: Airborne dust and Static repulsion.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance chamber. Deuterated standards are often dry and prone to static "jumping."

  • Transfer: Use a clean, disposable antistatic spatula. Do not reuse spatulas to avoid cross-contamination.

  • Validation: Visually inspect the balance pan. If white dust is visible, pause. Clean with a methanol-dampened wipe (wearing nitrile gloves) before proceeding.

Phase 3: Solubilization
  • Solvent Choice: DMG-HCl is highly soluble in water and methanol.

  • Exotherm Check: When adding solvent to the HCl salt, a very mild exotherm may occur. Add the first 10% of solvent slowly.

  • Labeling: Immediately label the vessel as "Acidic Solution" and "Internal Standard - D6."

Emergency Response & Decontamination

In the event of exposure or spill, follow this immediate workflow.

EmergencyResponse Spill Spill / Exposure Event Type Identify Type Spill->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye PowderSpill Powder Spill Type->PowderSpill Wash Wash with Soap/Water (15 mins) Skin->Wash Eyewash Eyewash Station (15 mins - Hold eyelids open) Eye->Eyewash Clean Wet Wipe (Methanol) Double Bag Waste PowderSpill->Clean

Figure 2: Immediate response protocols for biological exposure or containment breach.

Disposal Protocol:

  • Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste" (contaminated with acidic organic salts).

  • Liquid Waste: Solutions containing DMG-HCl should be disposed of in the "Organic Solvent" or "Aqueous Acidic" stream, depending on the solvent used. Do not pour down the sink.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13044, N,N-Dimethylglycine hydrochloride. Retrieved from [Link]

(Note: While specific SDS for the D6 isotopologue are often vendor-specific, the safety profile is chemically identical to the non-deuterated hydrochloride salt listed above, with the added consideration of isotopic cost.)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.